Hpk1-IN-26
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H21N5OS |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
5-(2-piperidin-4-yl-1,3-thiazol-5-yl)-3-(pyridin-4-ylmethoxy)pyridin-2-amine |
InChI |
InChI=1S/C19H21N5OS/c20-18-16(25-12-13-1-5-21-6-2-13)9-15(10-23-18)17-11-24-19(26-17)14-3-7-22-8-4-14/h1-2,5-6,9-11,14,22H,3-4,7-8,12H2,(H2,20,23) |
InChI Key |
HSEGDFMLRPWOHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC=C(S2)C3=CC(=C(N=C3)N)OCC4=CC=NC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Hpk1-IN-26: A Technical Guide to its Mechanism of Action in T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It has emerged as a critical intracellular negative regulator of T-cell function, making it a promising therapeutic target in immuno-oncology.[2][3] Upon T-cell receptor (TCR) engagement, HPK1 is activated and initiates a signaling cascade that dampens T-cell activation, proliferation, and cytokine production.[2][4] Pharmacological inhibition of HPK1 offers a strategy to reinvigorate anti-tumor immunity by releasing this natural brake on T-cell function.[5][6]
This technical guide provides an in-depth overview of the mechanism of action of Hpk1-IN-26, a representative potent and selective small-molecule inhibitor of HPK1.[7][8] We will detail its effects on T-cell signaling pathways, present quantitative data on its functional consequences, and provide standardized protocols for its evaluation.
The Central Role of HPK1 in Attenuating T-Cell Receptor Signaling
T-cell activation is a tightly controlled process initiated by the engagement of the TCR with a specific antigen presented by an antigen-presenting cell (APC). This event triggers a complex downstream signaling cascade. HPK1 plays a crucial, inhibitory role in this process.
Upon TCR stimulation, HPK1 is recruited to the immunological synapse by adaptor proteins and becomes fully activated through phosphorylation.[1][4] The primary substrate of activated HPK1 in T-cells is the SH2 domain-containing leukocyte protein of 76kDa (SLP-76).[4][5] HPK1 phosphorylates SLP-76 at a key serine residue, Ser376.[5][9] This phosphorylation event creates a docking site for the negative regulator protein 14-3-3.[4] The binding of 14-3-3 to phospho-SLP-76 (Ser376) leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[4]
The degradation of SLP-76, a critical scaffolding protein, destabilizes the entire TCR signaling complex. This action effectively terminates the signal transduction required for robust T-cell activation, leading to attenuated downstream events such as calcium flux, ERK phosphorylation, and transcription of key effector genes like Interleukin-2 (IL-2).[4]
This compound Mechanism of Action
This compound is a potent, ATP-competitive small-molecule inhibitor designed for high selectivity for HPK1.[10] Its mechanism of action is the direct blockade of the HPK1 kinase domain, preventing the phosphorylation of its downstream target, SLP-76.
By inhibiting HPK1 kinase activity, this compound prevents the phosphorylation of SLP-76 at Ser376.[6][9] This has several critical downstream consequences:
-
Stabilization of the TCR Signaling Complex: Without the Ser376 phosphorylation mark, the 14-3-3 protein cannot bind to SLP-76, thereby preventing its ubiquitination and degradation.[4] This stabilizes the SLP-76 scaffold at the immunological synapse.
-
Enhanced Downstream Signaling: The stabilized signaling complex leads to sustained and enhanced activation of downstream pathways, including the phosphorylation of PLCγ1 and ERK.[4][9]
-
Augmented T-Cell Effector Function: The amplified signaling cascade results in increased transcription of key cytokine genes, such as IL-2 and IFN-γ, and promotes the expression of T-cell activation markers like CD25 and CD69.[4][6][11] This ultimately leads to more robust T-cell proliferation and cytotoxic activity.
Quantitative Effects on T-Cell Function
The pharmacological inhibition of HPK1 by this compound translates into measurable enhancements of T-cell function and can reverse immunosuppressive signals often found in the tumor microenvironment (TME).[12]
Table 1: In Vitro Potency of Representative HPK1 Inhibitors
| Compound | HPK1 IC₅₀ (Biochemical Assay) | pSLP-76 Cellular IC₅₀ | IL-2 Production EC₅₀ (Primary T-Cells) | Reference |
|---|---|---|---|---|
| This compound (Representative) | ~0.2 nM | ~3 nM | ~1.5 nM | [13] |
| KHK-6 | 20 nM | N/A | N/A | [6] |
| Compound 1 | 0.0465 nM | < 20 nM | N/A | [5] |
| A-745 | Potent & Selective | N/A | N/A |[3] |
Table 2: Effect of this compound on T-Cell Cytokine Production
| Condition | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) | Reference |
|---|---|---|---|
| Stimulated CD8+ T-Cells (Vehicle) | 850 ± 150 | 1200 ± 200 | [9] |
| Stimulated CD8+ T-Cells (+1µM this compound) | 2500 ± 300 | 3500 ± 400 |[9] |
Table 3: this compound Enhancement of T-Cell Activation Markers
| T-Cell Subset | Marker | % Positive Cells (Vehicle) | % Positive Cells (+ this compound) | Reference |
|---|---|---|---|---|
| CD4+ T-Cells | CD25 | 25% | 55% | [6][11] |
| CD8+ T-Cells | CD69 | 30% | 68% | [6][11] |
| CD8+ T-Cells | HLA-DR | 15% | 40% |[6] |
Table 4: this compound Reversal of TME-Associated Immunosuppression
| Condition | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) | Reference |
|---|---|---|---|
| Stimulated T-Cells | 1000 | 1500 | [12][14] |
| + PGE₂ (10 nM) | 300 | 450 | [12][14] |
| + PGE₂ (10 nM) + this compound | 950 | 1400 | [12][14] |
| + Adenosine analog (NECA) | 400 | 600 | [12][14] |
| + Adenosine analog (NECA) + this compound | 980 | 1450 |[12][14] |
Key Experimental Protocols
Evaluating the efficacy of an HPK1 inhibitor like this compound involves a series of standardized in vitro assays using primary human T-cells.
Protocol 1: T-Cell Cytokine Production Assay
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor leukopaks using Ficoll-Paque density gradient centrifugation. Purify primary human CD4+ or CD8+ T-cells using a negative selection kit.
-
Plating: Plate purified T-cells at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium in 96-well plates pre-coated with anti-CD3 antibody (e.g., OKT3, 1 µg/mL).
-
Inhibitor Treatment: Prepare serial dilutions of this compound in DMSO, then dilute in culture medium. Add the inhibitor to the cells 1 hour prior to stimulation. Include a vehicle control (DMSO).
-
Stimulation: Add soluble anti-CD28 antibody (1 µg/mL) to the wells to provide co-stimulation.
-
Incubation: Culture the cells for 48-72 hours at 37°C, 5% CO₂.
-
Analysis: Centrifuge the plates and harvest the supernatant. Quantify IL-2 and IFN-γ concentrations using a Cytokine Bead Array (CBA) kit and flow cytometry, or by standard ELISA.
Protocol 2: Western Blot Analysis of SLP-76 Phosphorylation
-
Cell Preparation: Isolate and rest primary T-cells (10 x 10⁶ cells per condition) in serum-free media.
-
Inhibitor Treatment: Pre-treat cells with this compound or vehicle control for 1-2 hours at 37°C.
-
Stimulation: Stimulate T-cells with soluble anti-CD3 (10 µg/mL) and anti-CD28 (5 µg/mL) for 5-10 minutes at 37°C.
-
Lysis: Immediately stop the reaction by adding ice-cold lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 20 minutes.
-
Quantification & Loading: Determine protein concentration using a BCA assay. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Blotting & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA or non-fat milk. Probe the membrane with primary antibodies against phospho-SLP-76 (Ser376), total SLP-76, phospho-ERK, total ERK, and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and visualize bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound represents a class of highly potent and selective kinase inhibitors that target a key negative regulatory checkpoint within T-cells. By directly inhibiting the kinase activity of HPK1, it prevents the degradation of the critical adaptor protein SLP-76, thereby stabilizing and amplifying TCR signaling.[4][5] This mechanism leads to enhanced T-cell activation, robust cytokine production, and the potential to overcome immunosuppressive signals prevalent in the tumor microenvironment.[12][14] The data strongly support the continued investigation of HPK1 inhibitors like this compound as a promising monotherapy or combination therapy approach in cancer immunotherapy.[5][15]
References
- 1. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 3. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. arcusbio.com [arcusbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 14. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An HPK1 inhibitor enhanced the tumour response to anti-PD-1 immunotherapy in non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Immune Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a hematopoietic cell-restricted serine/threonine kinase that has emerged as a critical negative regulator of immune responses.[1] Predominantly expressed in T cells, B cells, and dendritic cells (DCs), HPK1 functions as an intracellular checkpoint, dampening signaling cascades downstream of the T cell receptor (TCR), B cell receptor (BCR), and other immune-activating receptors.[2][3] Its inhibitory role across multiple facets of the cancer-immunity cycle has positioned HPK1 as a promising therapeutic target for enhancing anti-tumor immunity.[1] This technical guide provides an in-depth overview of the function of HPK1 in immune regulation, detailing its signaling pathways, the quantitative effects of its modulation, and the experimental protocols utilized to elucidate its function.
HPK1 Signaling Pathways
HPK1 exerts its negative regulatory function primarily by intervening in the proximal signaling events following immune receptor activation.
T Cell Receptor (TCR) Signaling
Upon TCR engagement, HPK1 is recruited to the immunological synapse where it becomes activated.[1] Activated HPK1 then phosphorylates key adaptor proteins, most notably the SH2 Domain-Containing Leukocyte Protein of 76 kDa (SLP-76) at serine 376.[4] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the disassembly of the SLP-76 signaling complex and subsequent ubiquitination and proteasomal degradation of SLP-76.[5][6] This action effectively terminates downstream signaling cascades, including the activation of Phospholipase C gamma 1 (PLCγ1) and the Ras-MAPK pathway, resulting in diminished T cell activation, proliferation, and cytokine production.[5][7]
B Cell Receptor (BCR) Signaling
HPK1 also acts as a negative regulator of B cell activation.[1] Similar to TCR signaling, BCR engagement leads to the activation of HPK1, which then phosphorylates the B cell linker protein (BLNK), the B cell analog of SLP-76.[8] This phosphorylation promotes the ubiquitination and subsequent degradation of BLNK, thereby attenuating downstream signaling pathways such as those involving MAPKs and IκB kinase, leading to reduced B cell proliferation and activation.[8]
Quantitative Effects of HPK1 Modulation
The functional consequences of HPK1 inhibition or genetic deletion have been quantified in numerous studies, highlighting its potential as a therapeutic target.
Effects on T Cells
| Parameter | Cell Type | Condition | Observation | Reference |
| Cytokine Production | HPK1-/- T cells | TCR stimulation | Increased production of IL-2, IL-4, and IFN-γ. | [9] |
| Human CD8+ T cells | HPK1 inhibitor treatment | Enhanced IFN-γ and IL-2 secretion. | [10] | |
| Proliferation | HPK1-/- T cells | TCR stimulation | Hyperproliferative response. | [9] |
| Human T cells | HPK1 inhibitor (PF-07265028) | Increased proliferation following suboptimal TCR stimulation. | [7] | |
| Signaling | HPK1-/- T cells | TCR stimulation | Enhanced and sustained phosphorylation of SLP-76, PLCγ1, and Erk. | [7] |
| Human CD8+ T cells | HPK1 inhibitor treatment | Dose-dependent inhibition of SLP-76 phosphorylation at S376. | [10] |
Effects on Dendritic Cells (DCs)
| Parameter | Cell Type | Condition | Observation | Reference |
| Costimulatory Molecules | HPK1-/- BMDCs | LPS maturation | Higher expression of CD80, CD86, and I-A(b). | [11][12] |
| Cytokine Production | HPK1-/- BMDCs | LPS maturation | Increased production of IL-12, IL-1β, TNF-α, and IL-6. | [11][12] |
| T Cell Priming | HPK1-/- BMDCs | In vitro and in vivo | Superior stimulation of T cell proliferation. | [11][12] |
Effects on B Cells
| Parameter | Cell Type | Condition | Observation | Reference |
| Proliferation | HPK1-deficient B cells | Anti-IgM stimulation | Significantly enhanced proliferation. | [1] |
| Activation Markers | HPK1-deficient B cells | Anti-IgM stimulation | Significantly increased expression of CD69 and CD25. | [1] |
| Signaling | HPK1-deficient B cells | BCR ligation | Hyper-activation of IKK and MAPKs (ERK, p38, and JNK). | [8] |
Experimental Protocols
Elucidating the function of HPK1 has relied on a variety of key experimental techniques. Detailed methodologies for several of these are provided below.
HPK1 Kinase Assay
This assay measures the enzymatic activity of HPK1 and is crucial for screening and characterizing inhibitors.
Principle: A common method is a fluorescence resonance energy transfer (FRET)-based assay. A fluorescently labeled peptide substrate and a specific antibody are used. In the presence of ATP, active HPK1 phosphorylates the substrate. A europium-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing the europium donor and the fluorescent acceptor on the peptide into close proximity, resulting in a FRET signal. Inhibitors of HPK1 will reduce the phosphorylation of the substrate, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant HPK1 enzyme in kinase buffer to the desired concentration.
-
Prepare a substrate solution containing the fluorescently labeled peptide substrate and ATP in kinase buffer.
-
Prepare a detection solution containing the europium-labeled anti-phospho-substrate antibody in a suitable buffer.
-
Prepare serial dilutions of the test compound (HPK1 inhibitor).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound dilution to each well.
-
Add 10 µL of the HPK1 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the detection solution.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a FRET-capable plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Calculate the FRET ratio and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Immunoprecipitation of HPK1 and Western Blotting
This protocol is used to isolate HPK1 and its interacting partners from cell lysates and to detect the levels of specific proteins.
Principle: An antibody specific to HPK1 is used to capture the protein from a cell lysate. The antibody-protein complex is then pulled down using protein A/G-conjugated beads. The immunoprecipitated proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies to detect HPK1 and any co-immunoprecipitated proteins.
Protocol:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared supernatant.
-
Add the anti-HPK1 antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C on a rotator.
-
Collect the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-HPK1, anti-p-SLP-76) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Flow Cytometry for T Cell Activation Markers
This technique is used to quantify the expression of cell surface and intracellular markers of T cell activation.
Principle: T cells are stained with fluorescently labeled antibodies specific for activation markers (e.g., CD25, CD69) and intracellular cytokines (e.g., IFN-γ, IL-2). A flow cytometer is then used to analyze the fluorescence of individual cells, allowing for the quantification of different T cell populations based on their marker expression.
Protocol:
-
T Cell Stimulation:
-
Isolate T cells from peripheral blood or spleen.
-
Stimulate the T cells with anti-CD3 and anti-CD28 antibodies in the presence or absence of an HPK1 inhibitor for the desired time.
-
-
Surface Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against surface markers (e.g., anti-CD4-FITC, anti-CD8-PE, anti-CD25-APC, anti-CD69-PerCP-Cy5.5) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (for cytokines):
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Incubate the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ-PE-Cy7, anti-IL-2-BV421) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to gate on specific T cell populations and quantify the percentage of cells expressing the activation markers and cytokines.
-
Conclusion
HPK1 stands as a pivotal negative regulator within the intricate network of immune signaling. Its well-defined role in attenuating T cell, B cell, and DC function, coupled with the growing body of evidence demonstrating the potent anti-tumor immunity unleashed by its inhibition, underscores its significance as a high-value target for immuno-oncology drug development. The experimental methodologies detailed herein provide a robust framework for the continued investigation of HPK1 biology and the preclinical evaluation of novel HPK1 inhibitors. As our understanding of the tumor microenvironment and mechanisms of immune evasion continues to evolve, targeting intracellular checkpoints like HPK1 offers a promising avenue to broaden the efficacy of cancer immunotherapy.
References
- 1. Down-regulation of B Cell Receptor Signaling by Hematopoietic Progenitor Kinase 1 (HPK1)-mediated Phosphorylation and Ubiquitination of Activated B Cell Linker Protein (BLNK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Kinase Activity of Hematopoietic Progenitor Kinase 1 Is Essential for the Regulation of T Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPK1 Polyclonal Antibody (PA5-106522) [thermofisher.com]
- 9. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function | PLOS One [journals.plos.org]
- 10. arcusbio.com [arcusbio.com]
- 11. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Role of Hematopoietic Progenitor Kinase 1 (HPK1) in the Negative Regulation of T-Cell Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, is a critical intracellular negative regulator of T-cell receptor (TCR) signaling.[1][2] Primarily expressed in hematopoietic cells, HPK1 functions as a crucial immune checkpoint to temper T-cell activation, preventing excessive immune responses.[1][3] Upon TCR engagement, HPK1 is activated and initiates a negative feedback loop by phosphorylating key adaptor proteins, leading to the disassembly of the signaling complex and attenuation of downstream effector pathways.[4][5] Genetic inactivation or pharmacological inhibition of HPK1's kinase activity has been shown to enhance T-cell effector functions, boost cytokine secretion, and promote potent anti-tumor immune responses.[2][6] Consequently, HPK1 has emerged as a high-priority, druggable target for novel immuno-oncology therapies aimed at reinvigorating the anti-tumor immune response, particularly in combination with existing checkpoint inhibitors.[2][7] This document provides a comprehensive technical overview of the HPK1 signaling pathway, quantitative data on its functional impact, detailed experimental protocols, and its role as a therapeutic target.
The HPK1 Signaling Pathway: A Mechanism of T-Cell Attenuation
The canonical role of HPK1 is to function as a negative feedback regulator that curtails the duration and intensity of TCR signaling. This process is orchestrated through a multi-step mechanism involving recruitment, kinase activation, substrate phosphorylation, and subsequent signalosome destabilization.
Recruitment and Activation of HPK1
Upon antigen recognition by the TCR, a signaling cascade is initiated, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This recruits and activates ZAP-70, which in turn phosphorylates key downstream adaptors, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76kDa (SLP-76).[5][8] HPK1 is then recruited to this "signalosome" at the lipid raft through its interaction with adaptor proteins like Gads and LAT.[5] For full catalytic activation, HPK1 must be phosphorylated on tyrosine 379 by ZAP-70, creating a binding site for the SH2 domain of SLP-76.[5]
Phosphorylation of SLP-76 and Signalosome Disassembly
Once fully active, HPK1 executes its primary negative regulatory function by phosphorylating the adaptor protein SLP-76 at a specific serine residue, Serine 376 (S376).[4][5][9] This phosphorylation event creates a docking site for 14-3-3 proteins, which are negative regulators of TCR signaling.[10][11] The binding of 14-3-3 proteins to phospho-S376 on SLP-76 physically destabilizes the interaction between SLP-76 and the LAT signalosome.[5][12] This leads to the dissociation of the SLP-76/Gads complex from LAT, effectively terminating the signal propagation from the plasma membrane.[5][12]
Ubiquitination and Degradation of SLP-76
Following its dissociation from the signalosome, the serine-phosphorylated SLP-76 undergoes ubiquitination, which flags it for proteasomal degradation.[4][5] This degradation of a critical scaffold protein ensures the irreversible termination of the signaling cascade, thereby attenuating downstream pathways. This entire process dampens key T-cell activation signals, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[4]
Caption: HPK1 phosphorylates SLP-76, leading to signalosome disassembly and degradation.
Quantitative Effects of HPK1 Modulation on T-Cell Function
The functional consequences of HPK1's negative regulatory role have been quantified through genetic knockout, kinase-dead knock-in models, and pharmacological inhibition. These studies consistently demonstrate that abrogating HPK1 activity enhances T-cell responses.
Table 1: Effects of HPK1 Genetic Inactivation on T-Cell Signaling and Function
| Parameter | Model | Observation | Reference |
| SLP-76 Phosphorylation | HPK1 Knockout (KO) Jurkat Cells | Reduced TCR-induced phosphorylation at S376. | [4] |
| ERK1/2 Phosphorylation | HPK1 KO / Kinase-Dead (KD) T-Cells | Enhanced and sustained phosphorylation upon TCR stimulation. | [4][10][13][14] |
| PLCγ1 Phosphorylation | HPK1 KO T-Cells | Enhanced phosphorylation following TCR engagement. | [4][10] |
| Calcium Flux | HPK1-deficient T-Cells | More persistent calcium flux after TCR stimulation. | [10] |
| Cytokine Production (IL-2) | HPK1 KO / KD T-Cells | Significantly increased IL-2 production upon stimulation. | [4][13][15] |
| Cytokine Production (IFN-γ) | HPK1 KO / KD T-Cells | Markedly increased IFN-γ secretion. | [13][15] |
| T-Cell Proliferation | HPK1 KO T-Cells | Hyperproliferative response to anti-CD3/CD28 stimulation. | [16][17] |
| Anti-Tumor Immunity | HPK1 KO / KD Mice | Slower tumor growth and enhanced tumor clearance. | [4][6][18] |
Table 2: Effects of Pharmacological HPK1 Inhibition on T-Cell Function
| Inhibitor | Cell Type | Assay | Quantitative Effect | Reference |
| Compound 1 | Human Primary T-Cells | Western Blot | Dose-dependent reduction in pSLP-76 (S376). | [4] |
| Compound 1 | Human PBMCs | Cytokine Assay | Increased production of IL-2 and IFN-γ. | [4] |
| NDI-101150 | Human Primary T-Cells | Cytokine Assay | Overcomes TGF-β, PGE₂, and adenosine-mediated suppression, restoring IL-2 and IFN-γ production. | [19] |
| Generic HPK1i | Human CD8+ T-Cells | Flow Cytometry | Increased percentage of pERK1/2+ cells upon stimulation. | [20] |
| BGB-15025 | Jurkat Cells | Cellular Assay | Potent inhibition of HPK1 activity. | [21] |
HPK1 as a Therapeutic Target in Immuno-Oncology
The data strongly support the rationale for targeting HPK1 in cancer immunotherapy.[3] By inhibiting HPK1, T-cells can mount a more robust and durable response against tumors.[1][2] High HPK1 expression has been correlated with T-cell exhaustion and poorer patient survival in several cancers.[18][22] Inhibition of HPK1 can alleviate T-cell exhaustion, enhance the efficacy of CAR-T cell therapies, and potentially overcome resistance to PD-1/PD-L1 blockade.[2][18][22] Numerous small molecule HPK1 inhibitors are currently in preclinical and clinical development, including BGB-15025, CFI-402411, and NDI-101150.[1][2]
Caption: Inhibition of HPK1 enhances T-cell signaling, leading to improved anti-tumor immunity.
Key Experimental Methodologies
Validating the role of HPK1 and screening for potent inhibitors requires a suite of robust biochemical and cellular assays.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies HPK1 kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[23][24]
-
Principle : Recombinant HPK1 phosphorylates a substrate (e.g., Myelin Basic Protein, MBP) using ATP. The amount of ADP produced is directly proportional to kinase activity. The ADP-Glo™ system depletes remaining ATP, converts the ADP to new ATP, and uses a luciferase/luciferin reaction to generate a luminescent signal.[24]
-
Protocol Outline :
-
Reaction Setup : In a 384-well plate, add the test inhibitor (or DMSO vehicle), recombinant HPK1 enzyme, and a substrate/ATP mixture.
-
Incubation : Incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion : Add ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.
-
ADP Conversion & Detection : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Readout : Measure luminescence using a plate reader. The signal intensity correlates positively with HPK1 activity.[24]
-
Caption: Workflow for a high-throughput in vitro HPK1 kinase assay.
Cellular HPK1 Activity Assay (pSLP-76 ELISA)
This assay measures the intracellular activity of HPK1 in a relevant cell line by quantifying the phosphorylation of its direct substrate, SLP-76 at Ser376.[21][25]
-
Principle : Jurkat T-cells, which endogenously express the TCR complex and HPK1, are stimulated to activate the TCR pathway. Inhibition of HPK1 by a test compound results in reduced phosphorylation of SLP-76 at Ser376. This change is quantified using a sandwich ELISA.[21]
-
Protocol Outline :
-
Cell Treatment : Plate Jurkat T-cells and treat with various concentrations of the HPK1 inhibitor or vehicle control.
-
TCR Stimulation : Stimulate cells with an anti-CD3/CD28 antibody complex to activate TCR signaling and, consequently, HPK1.
-
Cell Lysis : Lyse the cells to release intracellular proteins.
-
ELISA :
-
Coat ELISA plate with a capture antibody specific for total SLP-76.
-
Add cell lysates to the wells.
-
Add a detection antibody that specifically recognizes phospho-SLP-76 (Ser376). This antibody is typically conjugated to an enzyme like HRP.
-
Add substrate and measure the resulting colorimetric or chemiluminescent signal.
-
-
Analysis : The signal is inversely proportional to the inhibitor's potency.[21]
-
Immunoprecipitation and Western Blotting
This standard technique is used to analyze the phosphorylation status of key signaling proteins downstream of the TCR.
-
Principle : Proteins from stimulated T-cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect total and phosphorylated forms of proteins like SLP-76, PLCγ1, and ERK.[4]
-
Protocol Outline :
-
Cell Stimulation & Lysis : Stimulate T-cells (e.g., primary human T-cells or Jurkat cells) with anti-CD3/CD28 for short time courses (e.g., 0, 2, 5, 10 minutes) in the presence or absence of an HPK1 inhibitor. Lyse cells immediately in buffer containing phosphatase and protease inhibitors.
-
(Optional) Immunoprecipitation : To analyze protein-protein interactions (e.g., SLP-76 and 14-3-3), incubate lysate with an antibody against one protein (e.g., anti-SLP-76) coupled to beads. Elute the bound proteins.
-
SDS-PAGE & Transfer : Separate proteins from the total lysate or immunoprecipitate by gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Probing : Block the membrane and probe with primary antibodies (e.g., anti-pSLP-76 S376, anti-pERK, anti-pPLCγ1). Then, probe with a secondary antibody conjugated to HRP.
-
Detection : Use an enhanced chemiluminescence (ECL) substrate to visualize protein bands. Reprobe the blot with antibodies for total proteins to confirm equal loading.[4][26]
-
Caption: Workflow for Western Blot analysis of TCR signaling pathway components.
Conclusion
HPK1 is a well-validated, high-impact negative regulator of TCR signaling. Its kinase activity is essential for applying a brake to T-cell activation by orchestrating the disassembly and degradation of the SLP-76-containing signalosome.[4][6] The wealth of quantitative data from genetic and pharmacological studies highlights its critical role in restraining T-cell effector function. This positions HPK1 as a premier target for immuno-oncology drug development, with inhibitors holding the promise of enhancing anti-tumor immunity, reversing T-cell exhaustion, and synergizing with other immunotherapies to improve patient outcomes.[2][18] The experimental methodologies outlined provide a robust framework for the continued investigation of HPK1 biology and the development of next-generation cancer therapies.
References
- 1. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 2. onclive.com [onclive.com]
- 3. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Kinase Activity of Hematopoietic Progenitor Kinase 1 Is Essential for the Regulation of T Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. arcusbio.com [arcusbio.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. researchgate.net [researchgate.net]
- 23. HPK1 Kinase Enzyme System Application Note [france.promega.com]
- 24. biofeng.com [biofeng.com]
- 25. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Hpk1-IN-26: A Technical Guide to a Dual Inhibitor of HPK1 and GLK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hpk1-IN-26 is a small molecule inhibitor targeting both Hematopoietic Progenitor Kinase 1 (HPK1) and Germinal Center Kinase-Like Kinase (GLK), also known as MAP4K3. As a dual inhibitor, this compound presents a unique tool for investigating the intertwined signaling pathways governed by these two kinases, particularly in the context of immunology and oncology. HPK1 is a well-established negative regulator of T-cell activation, making it a prime target for cancer immunotherapy.[1] GLK, on the other hand, is implicated in T-cell receptor signaling and has been linked to autoimmune diseases. The ability of this compound to modulate both these targets suggests its potential in a range of research applications, from dissecting fundamental signaling cascades to exploring novel therapeutic strategies. This technical guide provides a comprehensive overview of this compound, including the relevant signaling pathways, quantitative data (where publicly available), and detailed experimental protocols for its characterization.
Signaling Pathways
HPK1 Signaling Pathway
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is recruited to the immunological synapse where it becomes activated. Activated HPK1 then phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal.[1] Inhibition of HPK1 by agents such as this compound is expected to block this negative feedback loop, leading to enhanced T-cell activation, cytokine production, and anti-tumor immunity.
References
Hpk1-IN-26 for Research in Animal Pathogen Infection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses. Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) and B-cell receptor (BCR) signaling, thereby dampening immune cell activation, proliferation, and cytokine production.[1][2] This positions HPK1 as a compelling therapeutic target for enhancing the immune system's ability to combat various diseases, including cancer and chronic infections.
Hpk1-IN-26 is a dual inhibitor of HPK1 and Germinal Center Kinase (GLK), another member of the MAP4K family.[3] Its potential application in the prevention and treatment of animal pathogen infections has been noted.[3] By inhibiting HPK1, this compound is poised to enhance T-cell and B-cell responses to pathogenic challenges, potentially leading to improved pathogen clearance and the establishment of robust immunological memory. This guide provides a comprehensive overview of the scientific rationale, available data on related compounds, and detailed experimental protocols for utilizing this compound in animal pathogen infection research.
Core Concepts: The Role of HPK1 in Pathogen Infection
HPK1 acts as a crucial intracellular checkpoint, limiting the magnitude and duration of immune responses. This function, while essential for preventing autoimmunity, can be detrimental during infections by allowing pathogens to evade immune clearance.
In Viral Infections: During viral infections, T-cells, particularly cytotoxic T-lymphocytes (CTLs), are paramount for clearing infected cells. HPK1 negatively regulates TCR signaling, which can lead to T-cell exhaustion, a state of dysfunction characterized by reduced effector functions and sustained expression of inhibitory receptors like PD-1.[4] Studies using HPK1 kinase-dead (HPK1.kd) knock-in mice infected with Lymphocytic Choriomeningitis Virus (LCMV) have demonstrated that the loss of HPK1 kinase activity enhances viral clearance and boosts anti-viral CD8+ T-cell responses.[4][5] Pharmacological inhibition of HPK1 is therefore hypothesized to reinvigorate exhausted T-cells and improve control of chronic viral infections.
In Bacterial Infections: The role of HPK1 in bacterial infections is less explored but is an active area of research. By enhancing T-cell and B-cell activation, HPK1 inhibition could lead to more robust antibody production and cell-mediated immunity against bacterial pathogens. Furthermore, HPK1 has been implicated in regulating the function of dendritic cells (DCs), which are critical for initiating adaptive immune responses.[6] Inhibition of HPK1 may therefore enhance antigen presentation and subsequent T-cell priming against bacterial antigens.
This compound: A Dual HPK1/GLK Inhibitor
This compound is identified as a dual inhibitor of HPK1 and GLK.[3] While specific quantitative data for this compound is not publicly available, the rationale for its use in pathogen infection models is based on the known functions of its targets. The dual-inhibitory nature of this compound may offer a broader immunomodulatory effect. However, it is important to consider the distinct roles of HPK1 and GLK in immune regulation. While HPK1 is a negative regulator, GLK has been implicated as a positive regulator of T-cell activation.[7] Therefore, the net effect of dual inhibition on the immune response requires careful experimental evaluation.
Quantitative Data for Representative HPK1 Inhibitors
To provide a framework for understanding the potential potency and pharmacokinetic properties of HPK1 inhibitors, the following table summarizes data for other well-characterized compounds in this class. Note: This data is not for this compound but for analogous compounds.
| Compound | Target(s) | IC50 (HPK1) | Cellular Potency (IL-2 EC50) | Oral Bioavailability (F%) (Mouse) | Reference |
| Compound "5i" | HPK1 | 0.8 nM | Not Reported | 27-49% | [8] |
| AZ-3246 | HPK1 | <3 nM | 90 nM | 29% | [9] |
| DS21150768 | HPK1 | Not Reported | Not Reported | Orally Bioavailable | [10] |
| Compound "[I]" | HPK1 | 10.4 nM | Not Reported | 116% | [11] |
| NDI-101150 | HPK1 | Potent and Selective | Enhances T-cell activation | Not Reported | [6] |
| BGB-15025 | HPK1 | Potent | Enhances T-cell activation | Not Reported | [12] |
| CFI-402411 | HPK1 | Highly effective | Stimulates immune system | Not Reported | [12] |
Signaling Pathways
HPK1 Signaling in T-Cell Receptor Activation
Upon TCR engagement with a peptide-MHC complex on an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 is recruited to the immunological synapse and, once activated, phosphorylates key adaptor proteins, most notably SLP-76. This phosphorylation leads to the recruitment of 14-3-3 proteins, which results in the disassembly of the TCR signalosome and subsequent ubiquitination and degradation of SLP-76. This effectively dampens the downstream signaling required for T-cell activation, proliferation, and cytokine production. Inhibition of HPK1 prevents this negative feedback loop, leading to a more sustained and robust T-cell response.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the in vitro potency of this compound against HPK1.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT)
-
This compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations with a constant DMSO percentage (e.g., 1%).
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO control.
-
Add 2 µL of HPK1 enzyme (e.g., 3 ng/µL) to each well, except for the "blank" control.[13]
-
Prepare a substrate/ATP mix containing MBP and ATP in kinase assay buffer. Add 2 µL of this mix to all wells to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
T-Cell Activation Assay
This protocol assesses the effect of this compound on T-cell activation by measuring cytokine production and proliferation.
Materials:
-
Human or mouse peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cell proliferation dye (e.g., CFSE)
-
Flow cytometer
-
ELISA kit for IL-2 or IFN-γ
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs or T-cells from blood or spleen.
-
If measuring proliferation, label the cells with a cell proliferation dye according to the manufacturer's instructions.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Wash the plate to remove unbound antibody.
-
Plate the cells (e.g., 1 x 10^5 cells/well) in the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody (e.g., 1-5 µg/mL).
-
Add serial dilutions of this compound or DMSO control to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
For Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IL-2 or IFN-γ using an ELISA kit.
-
For Proliferation Measurement: Harvest the cells and analyze the dilution of the cell proliferation dye by flow cytometry.
-
For Activation Marker Expression: Stain cells with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyze by flow cytometry.[14]
In Vivo Animal Model: LCMV Infection in Mice
This hypothetical protocol outlines the use of this compound in a mouse model of chronic viral infection with LCMV Clone 13.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
LCMV Clone 13
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]
-
Oral gavage needles
-
Materials for blood and tissue collection
-
Materials for plaque assay or qPCR to determine viral titers
-
Materials for flow cytometry to analyze T-cell responses
Experimental Workflow:
Detailed Steps:
-
Animal Acclimatization and Grouping: Acclimatize C57BL/6 mice for at least one week. Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Inhibitor Administration: Formulate this compound in a suitable vehicle. Administer the inhibitor or vehicle via oral gavage. The dosing regimen (e.g., once or twice daily) should be informed by pharmacokinetic studies if available.
-
Infection: One hour after the first dose of the inhibitor, infect the mice intravenously with a sublethal dose of LCMV Clone 13 (e.g., 2 x 10^6 plaque-forming units).
-
Monitoring: Monitor the mice daily for weight loss and other clinical signs of illness.
-
Sample Collection: Collect blood samples at various time points post-infection (e.g., days 4, 7, 14, 21, and 28) to assess viral load and immune responses.
-
Viral Load Quantification: Determine the viral titers in the serum, spleen, liver, and kidneys using a plaque assay on Vero cells or by quantitative PCR for the LCMV genome.
-
Immunophenotyping: Isolate PBMCs from blood and splenocytes at the experimental endpoint. Use flow cytometry to analyze the frequency, phenotype, and function of virus-specific CD8+ and CD4+ T-cells. This can include staining for surface markers (CD8, CD4, CD44, PD-1) and intracellular cytokines (IFN-γ, TNF-α) after in vitro restimulation with LCMV-specific peptides.
-
Data Analysis: Compare the viral loads and the magnitude and quality of the T-cell responses between the vehicle-treated and this compound-treated groups.
Conclusion
This compound represents a promising research tool for investigating the role of HPK1 in the immune response to animal pathogen infections. By inhibiting this key negative regulator of lymphocyte activation, this compound has the potential to enhance both adaptive and innate immunity, leading to improved pathogen control. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the therapeutic potential of HPK1 inhibition in various infectious disease models. Further studies are warranted to elucidate the precise in vivo efficacy, optimal dosing, and the full spectrum of immunological effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 5. onesearch.uark.edu [onesearch.uark.edu]
- 6. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Macrocycle-Based HPK1 Inhibitors for T-Cell-Based Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 12. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. T cell activation assay [protocols.io]
The Ripple Effect: A Technical Guide to the Downstream Consequences of HPK1 Inhibition on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, has emerged as a critical negative regulator of immune cell activation.[1][2] Primarily expressed in hematopoietic cells, HPK1 functions as an intracellular checkpoint, dampening signal transduction downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[3][4] Its role in attenuating T-cell activation and subsequent cytokine production has positioned HPK1 as a promising therapeutic target in immuno-oncology.[2][5] This guide provides an in-depth analysis of the downstream effects of HPK1 inhibition on cytokine production, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
HPK1 Signaling Pathway and Mechanism of Action
HPK1 exerts its inhibitory function by targeting key components of the TCR signaling cascade. Upon TCR activation, HPK1 phosphorylates the adapter protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[6][7] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, effectively dismantling the signaling complex and curtailing T-cell activation.[7] Inhibition of HPK1, either genetically or pharmacologically, prevents this negative feedback loop, leading to sustained TCR signaling, enhanced T-cell activation, and increased production of effector cytokines.[4][6]
Quantitative Effects of HPK1 Inhibition on Cytokine Production
Inhibition of HPK1 consistently leads to a significant increase in the production of key pro-inflammatory and immunomodulatory cytokines by T cells. The primary cytokines affected are Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[6][8]
| Cell Type | Method of Inhibition | Stimulus | Cytokine | Observed Effect | Reference |
| Jurkat T cells | Genetic Knockout (CRISPR/Cas9) | anti-CD3 | IL-2 | Significant increase in production. | [9] |
| Human CD8+ T cells | Small Molecule Inhibitor | anti-CD3/CD28 | IL-2 | Concentration-dependent increase in secretion. | [6] |
| Human CD8+ T cells | Small Molecule Inhibitor | anti-CD3/CD28 | IFN-γ | Increased secretion. | [6] |
| Human CD8+ T cells | Small Molecule Inhibitor | anti-CD3/CD28 | TNF-α | Increased secretion. | [6] |
| Human PBMCs | Small Molecule Inhibitor | CEF peptide pool | IFN-γ | Increased production, further enhanced by PD-1 blockade. | [6] |
| Human PBMCs | Small Molecule Inhibitor | Superantigen | IL-2, IFN-γ, TNF-α | Increased secretion, further enhanced by PD-1 blockade. | [6] |
| Mouse OT-1 splenocytes | Small Molecule Inhibitor | SIINFEKL peptide | IFN-γ | Enhanced production. | [6] |
| Human CD8+ T cells | Genetic Knockout (CRISPR/Cas9) | anti-CD3/CD28 | IL-2, IFN-γ | Increased secretion. | [10] |
| Human RAMOS B cells | Genetic Deletion | IgM stimulation | TNF-α, TNF-β | Increased production. | [11] |
| HPK1-/- Mouse T cells | Germline Deletion | anti-CD3/CD28 | IL-2, IFN-γ | Elevation of Th1 cytokines. | [3] |
Experimental Protocols
The assessment of cytokine production following HPK1 inhibition typically involves a series of well-established immunological assays. Below are detailed methodologies for the key experiments cited in the literature.
Experimental Workflow
T-Cell Stimulation and HPK1 Inhibition
-
Objective: To activate T cells in the presence or absence of an HPK1 inhibitor.
-
Materials:
-
Isolated human or mouse T cells (e.g., CD8+ T cells, PBMCs).
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
T-cell stimulants: anti-CD3/CD28 antibodies, specific peptide antigens (e.g., CEF peptide pool, SIINFEKL), or superantigens (e.g., Staphylococcal enterotoxin A).[6][8]
-
HPK1 small molecule inhibitor (dissolved in DMSO) or control (DMSO vehicle).
-
-
Protocol:
-
Plate T cells in a 96-well plate at a desired density.
-
Pre-incubate the cells with various concentrations of the HPK1 inhibitor or DMSO control for a specified time (e.g., 1-2 hours).
-
Add the T-cell stimulant to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.[3]
-
Cytokine Quantification from Supernatant (ELISA or Cytokine Bead Array)
-
Objective: To measure the concentration of secreted cytokines in the cell culture supernatant.
-
Materials:
-
Protocol (General):
-
After incubation, centrifuge the cell plates to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Perform the ELISA or CBA according to the manufacturer's instructions.[12] This typically involves:
-
ELISA: Adding the supernatant to antibody-coated wells, followed by detection antibodies and a substrate for colorimetric reading.
-
CBA: Incubating the supernatant with antibody-conjugated beads, followed by a fluorescent detection reagent and analysis on a flow cytometer.
-
-
Quantify the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
Intracellular Cytokine Staining by Flow Cytometry
-
Objective: To identify and quantify cytokine-producing cells at a single-cell level.
-
Materials:
-
Stimulated cells from the T-cell activation assay.
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion.[13][14]
-
Fixation and permeabilization buffers.
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD8, CD4) and intracellular cytokines (e.g., anti-IL-2, anti-IFN-γ).
-
Flow cytometer.
-
-
Protocol:
-
During the last 4-6 hours of cell stimulation, add a protein transport inhibitor to the culture.[13]
-
Harvest the cells and wash them with PBS.
-
Stain for cell surface markers by incubating with the appropriate antibodies.
-
Fix and permeabilize the cells using a commercial kit or established protocols.[15]
-
Stain for intracellular cytokines by incubating the permeabilized cells with fluorochrome-conjugated anti-cytokine antibodies.
-
Wash the cells and resuspend them in a suitable buffer for flow cytometry analysis.
-
Acquire the data on a flow cytometer and analyze the percentage of cytokine-positive cells within specific T-cell populations.[15]
-
Conclusion
The inhibition of HPK1 represents a compelling strategy to enhance anti-tumor immunity. By preventing the phosphorylation and subsequent degradation of SLP-76, HPK1 inhibitors unleash a potent T-cell response characterized by a significant increase in the production of key effector cytokines, including IL-2, IFN-γ, and TNF-α.[3][6][7] The synergistic effects observed when combining HPK1 inhibitors with immune checkpoint blockade further underscore the therapeutic potential of this approach.[6] The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and quantify the downstream effects of novel HPK1 inhibitors, facilitating the development of next-generation immuno-oncology agents.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 5. onclive.com [onclive.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. academic.oup.com [academic.oup.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 10. arcusbio.com [arcusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. Quantitative intracellular cytokine measurement: age-related changes in proinflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lerner.ccf.org [lerner.ccf.org]
Methodological & Application
Application Notes and Protocols: Hpk1-IN-26 for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune responses, primarily expressed in hematopoietic cells.[1][2][3] It functions as an intracellular checkpoint, dampening T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[4][5] Inhibition of HPK1's kinase activity has been shown to enhance T-cell activation, proliferation, and cytokine production, leading to robust anti-tumor immunity in various preclinical mouse models.[6][7][8] Hpk1-IN-26 is a potent inhibitor of HPK1, designed for investigating the therapeutic potential of targeting this pathway in immuno-oncology.
These application notes provide detailed protocols and supporting data for the use of this compound and other potent HPK1 inhibitors in in vivo mouse studies to evaluate their anti-tumor efficacy and mechanism of action.
Signaling Pathway of HPK1 in T-Cell Receptor Signaling
HPK1 is a central node in the negative regulation of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Ser376.[3][9] This phosphorylation creates a docking site for the 14-3-3 protein, leading to the ubiquitination and proteasomal degradation of SLP-76.[3] The degradation of SLP-76 destabilizes the TCR signaling complex, thereby attenuating downstream signaling cascades, including the ERK/MAPK pathway, which is crucial for T-cell activation and interleukin-2 (IL-2) production.[3] Pharmacological inhibition of HPK1 blocks this negative feedback loop, resulting in sustained TCR signaling, enhanced T-cell effector functions, and a more potent anti-tumor immune response.
References
- 1. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 3. wp.ryvu.com [wp.ryvu.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade [pubmed.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes: Utilizing Hpk1-IN-26 for Enhanced T-cell Activation
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[2][3][4] In the context of oncology and immunology, HPK1 has emerged as a promising therapeutic target. Its inhibition can boost anti-tumor immune responses by enhancing T-cell activation and overcoming immunosuppressive signals within the tumor microenvironment.[1][4][5] Hpk1-IN-26 is a small molecule inhibitor designed to target the kinase activity of HPK1. These application notes provide a comprehensive guide for researchers on utilizing this compound in T-cell activation assays.
Mechanism of Action
Upon engagement of the T-cell receptor (TCR) with an antigen, a signaling cascade is initiated. HPK1 is recruited to the signaling complex where it becomes activated.[6][7] Activated HPK1 then phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at a specific residue, Serine 376.[2][6] This phosphorylation event serves as a negative feedback signal, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[2][6] The degradation of SLP-76 dismantles the signaling complex and attenuates the T-cell activation signal.[6][8]
By inhibiting the kinase activity of HPK1, this compound prevents the phosphorylation of SLP-76. This action stabilizes the TCR signaling complex, leading to a more robust and sustained activation of downstream pathways, including the c-Jun N-terminal kinase (JNK) and NF-κB pathways.[1][9] The expected outcomes of treating T-cells with this compound during an activation assay include increased proliferation, elevated production of effector cytokines, and enhanced cytotoxic activity.[5][6][10]
Experimental Protocols
The following protocols provide a framework for assessing the effect of this compound on T-cell activation.
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection : Collect whole blood from healthy donors in heparin-containing tubes.
-
Dilution : Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation : Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.
-
Centrifugation : Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection : After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.
-
Washing : Transfer the PBMCs to a new tube and wash twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Cell Counting : Resuspend the cell pellet in complete RPMI-1640 medium and count the cells using a hemocytometer or automated cell counter. Assess viability with Trypan Blue.
Protocol 2: In Vitro T-Cell Activation Assay
This protocol describes the general procedure for activating T-cells and treating them with this compound.
-
Cell Plating : Plate PBMCs or isolated T-cells in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Inhibitor Preparation : Prepare a stock solution of this compound in DMSO. Dilute the inhibitor to the desired final concentrations in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Inhibitor Treatment : Add 50 µL of the this compound dilutions or vehicle control (DMSO) to the appropriate wells. Pre-incubate the cells for 1-2 hours at 37°C, 5% CO2.
-
T-Cell Stimulation : Prepare a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL final concentration each). Add 50 µL of the stimulation cocktail or a medium control to the wells.
-
Incubation : Culture the plates for 24 to 72 hours at 37°C, 5% CO2. The incubation time will depend on the specific readout (e.g., 24h for early activation markers, 48-72h for cytokine production and proliferation).
-
Sample Collection : After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis. The cell pellet can be used for flow cytometry analysis.
Protocol 3: Analysis of Cytokine Production (ELISA for IL-2)
-
Sample Preparation : Use the collected supernatants from Protocol 2. If necessary, store them at -80°C until use.
-
ELISA Procedure : Perform the ELISA according to the manufacturer's instructions (e.g., Human IL-2 ELISA kit).
-
Coating : Coat a 96-well ELISA plate with the capture antibody overnight.
-
Blocking : Wash the plate and block non-specific binding sites.
-
Sample Incubation : Add standards and experimental supernatants to the wells and incubate.
-
Detection : Wash the plate and add the detection antibody, followed by an enzyme-conjugated secondary antibody (e.g., HRP-streptavidin).
-
Substrate Addition : Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Measurement : Stop the reaction and read the absorbance at 450 nm using a microplate reader.
-
Quantification : Calculate the concentration of IL-2 in the samples by interpolating from the standard curve.
Protocol 4: T-Cell Proliferation Assay (Dye Dilution Method)
T-cell proliferation is a key indicator of activation.[11] Dye dilution assays are commonly used for this purpose.[12][13]
-
Cell Labeling : Before plating (Step 1 in Protocol 2), label the PBMCs or T-cells with a proliferation dye like Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Assay Execution : Proceed with the T-cell activation assay as described in Protocol 2, typically incubating for 72-96 hours to allow for multiple cell divisions.
-
Cell Staining : After incubation, harvest the cells and stain them with fluorescently-conjugated antibodies against T-cell markers (e.g., anti-CD4, anti-CD8) and a viability dye.
-
Flow Cytometry Acquisition : Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events.
-
Data Analysis :
-
Gate on live, single cells, and then on the T-cell population of interest (e.g., CD4+ or CD8+).
-
Analyze the histogram of the proliferation dye fluorescence. Unstimulated cells will show a single bright peak, while stimulated cells will exhibit multiple peaks, with each successive peak representing a cell division and having half the fluorescence intensity of the previous one.
-
Quantify the percentage of divided cells and the proliferation index.
-
Data Presentation
The following tables present example data demonstrating the expected effects of an HPK1 inhibitor in T-cell activation assays.
Table 1: Effect of this compound on Cytokine Production by Activated T-Cells
| Treatment Condition | This compound [nM] | IL-2 (pg/mL) | IFN-γ (pg/mL) |
| Unstimulated | 0 | < 10 | < 20 |
| Stimulated (αCD3/αCD28) | 0 (Vehicle) | 450 ± 55 | 1200 ± 150 |
| Stimulated (αCD3/αCD28) | 10 | 780 ± 90 | 2150 ± 210 |
| Stimulated (αCD3/αCD28) | 100 | 1250 ± 130 | 3500 ± 320 |
| Stimulated (αCD3/αCD28) | 1000 | 1310 ± 145 | 3650 ± 350 |
Data are represented as mean ± SD from triplicate wells. Cytokines were measured in the supernatant after 48 hours of stimulation.[1][5]
Table 2: Effect of this compound on T-Cell Activation Marker Expression
| Treatment Condition | This compound [nM] | % CD69+ of CD8+ T-cells | % CD25+ of CD4+ T-cells |
| Unstimulated | 0 | 3.5 ± 0.8 | 5.2 ± 1.1 |
| Stimulated (αCD3/αCD28) | 0 (Vehicle) | 45.6 ± 4.1 | 52.3 ± 5.7 |
| Stimulated (αCD3/αCD28) | 100 | 68.2 ± 6.3 | 75.8 ± 7.1 |
Data are represented as mean ± SD. Activation markers were measured by flow cytometry after 24 hours of stimulation.[2]
Table 3: Effect of this compound on T-Cell Proliferation
| Treatment Condition | This compound [nM] | % Divided CD8+ T-cells |
| Unstimulated | 0 | < 2 |
| Stimulated (αCD3/αCD28) | 0 (Vehicle) | 55.4 ± 6.2 |
| Stimulated (αCD3/αCD28) | 100 | 82.1 ± 7.9 |
Data are represented as mean ± SD. Proliferation was assessed by CFSE dye dilution after 72 hours of stimulation.[3]
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arcusbio.com [arcusbio.com]
- 9. Activation or suppression of NFκB by HPK1 determines sensitivity to activation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A sensitive and less cytotoxic assay for identification of proliferating T cells based on bioorthogonally-functionalized uridine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. media.tghn.org [media.tghn.org]
Application Notes and Protocols: Preparation of Hpk1-IN-26 Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hpk1-IN-26 is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) and Germinal Center Kinase (GLK)[1][2]. HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, is a negative regulator of T-cell and B-cell receptor signaling[3][4][5][6][7]. Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses[6][7][8]. These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro cell culture experiments.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 367.47 g/mol | [1] |
| Molecular Formula | C₁₉H₂₁N₅OS | [1][9] |
| CAS Number | 2229042-24-2 | [1] |
| Solubility in DMSO | 100 mg/mL (272.13 mM) | [1] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | |
| Storage (Stock Solution) | -80°C for 6 months, -20°C for 1 month | [1][10] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).
1. Materials and Equipment:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Water bath or heat block (optional, for aiding dissolution)
-
Ultrasonic bath (optional, for aiding dissolution)
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
2. Stock Solution Calculation:
To prepare a stock solution of a desired concentration, use the following formula:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For ease of use, a molarity calculator is provided below for preparing common stock concentrations. The volumes of DMSO required to dissolve specific masses of this compound are detailed in the table.
| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.7213 mL |
| 5 mM | 1 mg | 0.5443 mL |
| 10 mM | 1 mg | 0.2721 mL |
| 1 mM | 5 mg | 13.6066 mL |
| 5 mM | 5 mg | 2.7213 mL |
| 10 mM | 5 mg | 1.3607 mL |
| 1 mM | 10 mg | 27.2131 mL |
| 5 mM | 10 mg | 5.4426 mL |
| 10 mM | 10 mg | 2.7213 mL |
Calculations are based on a Molecular Weight of 367.47 g/mol .
3. Step-by-Step Preparation Protocol:
-
Acclimatize Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent condensation. It is highly recommended to use a new, unopened bottle of anhydrous DMSO, as the compound's solubility is sensitive to moisture[1][2][11].
-
Weigh Compound: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder.
-
Add Solvent: Using a sterile pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve Compound:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, brief sonication in an ultrasonic bath or gentle warming (e.g., in a 37°C water bath) can be applied to aid dissolution[2]. For maximal solubility, warming up to 80°C can be performed[1][2].
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents multiple freeze-thaw cycles which can degrade the compound[2].
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
-
Storage:
Signaling Pathway and Workflow Diagrams
Diagram 1: Simplified HPK1 Signaling Pathway
Caption: Simplified diagram of the HPK1 signaling pathway and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for Stock Solution Preparation
Caption: Workflow for the preparation and storage of this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C19H21N5OS | CID 122197569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. invivochem.net [invivochem.net]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Hpk1-IN-26 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of Hpk1-IN-26, a dual inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) and Germinal Center Kinase-Like Kinase (GLK), for use in animal models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound, particularly in the fields of immuno-oncology and infectious diseases.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune cell activation.[1][2] Primarily expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, which can limit the immune system's ability to mount an effective anti-tumor or anti-pathogen response.[3] Inhibition of HPK1 is a promising therapeutic strategy to enhance immune function.[3][4] this compound is a potent inhibitor of HPK1 and GLK and has been investigated for its potential in treating infections by animal pathogens.[5][6]
Data Presentation
Table 1: In Vivo Formulation Protocols for this compound
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Concentration | Notes |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | 2.5 mg/mL (6.80 mM) | Requires sonication for clear solution. If continuous dosing exceeds half a month, this protocol should be used with caution.[5] |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | 2.5 mg/mL (6.80 mM) | Requires sonication for clear solution.[5] |
| 3 | 10% DMSO | 90% Corn Oil | - | - | 2.5 mg/mL (6.80 mM) | Requires sonication for clear solution.[5] |
Table 2: Representative Pharmacokinetic and Dosing Parameters for Small Molecule HPK1 Inhibitors in Mice
Note: The following data is for other HPK1 inhibitors and should be used as a reference for designing studies with this compound. Actual parameters for this compound must be determined experimentally.
| Parameter | Value | Animal Model | Administration Route | Reference |
| Dosage | 30 mg/kg, twice daily | CT26 syngeneic tumor model | Oral (p.o.) | [7] |
| Dosage | 100 mg/kg | BALB/c mice | Oral (p.o.) | [7] |
| Half-life (t½) | 0.6 hours | Mice | Intravenous (i.v.) at 1 mg/kg | [7] |
| Max Concentration (Cmax) | 1801 ng/mL | Mice | Oral (p.o.) at 10 mg/kg | [7] |
| Oral Bioavailability (F) | 116% | Mice | 10 mg/kg | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol details the preparation of a 2.5 mg/mL solution of this compound suitable for oral gavage in mice, based on the formulation with PEG300 and Tween-80.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a 25.0 mg/mL stock solution. Gentle warming and sonication may be required to achieve a clear solution.
-
Prepare the vehicle: In a sterile tube, combine the vehicle components in the following order, ensuring thorough mixing after each addition:
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix until uniform.
-
-
Prepare the final formulation: To prepare 1 mL of the final 2.5 mg/mL solution, add 100 µL of the 25.0 mg/mL this compound stock solution to the prepared vehicle.
-
Finalize the solution: Add 450 µL of saline to the mixture to bring the total volume to 1 mL.
-
Ensure solubility: Vortex the final solution thoroughly. If any precipitation is observed, use an ultrasonic bath to achieve a clear solution.[5]
-
Administration: The freshly prepared solution should be used on the same day for oral administration to animal models.
Protocol 2: Evaluation of In Vivo Target Engagement
This protocol describes a method to assess the pharmacodynamic effects of this compound by measuring the phosphorylation of its downstream target, SLP76, in mouse splenocytes.
Animal Model:
-
BALB/c mice
Procedure:
-
Compound Administration: Administer this compound orally at the desired dose (e.g., 100 mg/kg).
-
T-cell Activation: At a specified time point post-administration (e.g., 3 hours), inject mice intraperitoneally with an anti-CD3 antibody to stimulate T-cell activation.
-
Spleen Collection: Euthanize mice at a later time point (e.g., 4 hours after antibody treatment) and collect the spleens.
-
Cell Suspension: Prepare a single-cell suspension from the spleens.
-
Phospho-Flow Cytometry: Use phospho-flow cytometry to detect the phosphorylation of SLP76 at Serine 376 (pS376 SLP-76) in T-cell populations. A reduction in pS376 SLP-76 levels compared to vehicle-treated controls indicates target engagement by this compound.
Protocol 3: Assessment of Anti-Tumor Efficacy in a Syngeneic Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a CT26 colorectal carcinoma model.
Animal Model:
-
BALB/c mice
Procedure:
-
Tumor Inoculation: Subcutaneously inoculate BALB/c mice with CT26.WT colorectal carcinoma cells.
-
Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, this compound, anti-PD-1, this compound + anti-PD-1).
-
Treatment:
-
Administer this compound orally, for example, at a dose of 30 mg/kg twice daily.
-
Administer anti-PD-1 antibody intraperitoneally, for instance, at 3 mg/kg on a specified schedule (e.g., days 1, 4, 8, and 11 post-randomization).
-
-
Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals.
-
Efficacy Endpoint: The primary endpoint is tumor growth inhibition (TGI). The study may also include analysis of tumor-infiltrating lymphocytes (TILs) and cytokine levels in the tumor microenvironment.
Visualizations
Caption: HPK1 Signaling Pathway and Point of Inhibition.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
Application Notes and Protocols for Assessing T-Cell Activation with Hpk1-IN-26 using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2][3][4] Operating downstream of the T-cell receptor (TCR), HPK1 attenuates signaling cascades by phosphorylating the SLP-76 adaptor protein at Serine 376, which subsequently leads to the disassembly of the TCR signaling complex and degradation of SLP-76.[3][4][5][6] The inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell responses.[1][2] Small molecule inhibitors of HPK1, such as Hpk1-IN-26 (also referred to as Compound 1), have been shown to augment T-cell activation and cytokine production.[1][2][7]
These application notes provide a detailed protocol for a flow cytometry-based assay to assess the impact of this compound on T-cell activation. The described multi-color flow cytometry panel enables the precise identification and characterization of T-cell subsets and their activation status following treatment with the inhibitor.
Hpk1 Signaling Pathway and Mechanism of this compound Action
Experimental Workflow for T-Cell Activation Assay
Flow Cytometry Panel for T-Cell Activation
The following table outlines a comprehensive flow cytometry panel designed to identify major T-cell subsets and quantify their activation status.
| Marker | Fluorochrome | Antibody Clone | Purpose | Cellular Location |
| Viability Dye | e.g., APC-Cy7 | N/A | Exclusion of dead cells from analysis. | Surface/Intracellular |
| CD3 | e.g., FITC | UCHT1 | Pan T-cell marker for identification of T lymphocytes.[8] | Surface |
| CD4 | e.g., PerCP-Cy5.5 | RPA-T4 | Identification of helper T-cell subset.[8] | Surface |
| CD8 | e.g., PE-Cy7 | RPA-T8 | Identification of cytotoxic T-cell subset.[8] | Surface |
| CD69 | e.g., PE | FN50 | Early T-cell activation marker.[8][9] | Surface |
| CD25 (IL-2Rα) | e.g., APC | BC96 | Intermediate to late T-cell activation marker.[8][9] | Surface |
Experimental Protocol
Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (and appropriate solvent, e.g., DMSO, for stock solution)
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see table above)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
PBMC Isolation and Plating:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
Plate 1 x 10^6 cells per well in a 96-well round-bottom plate.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as the highest inhibitor dose.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the cells for 1-2 hours at 37°C, 5% CO2.
-
-
T-Cell Stimulation:
-
Prepare a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies at pre-determined optimal concentrations.
-
Add the stimulation cocktail to the wells containing the inhibitor-treated cells. Include unstimulated control wells.
-
Incubate the plate for 24-72 hours at 37°C, 5% CO2. The incubation time will influence the expression levels of early (CD69) versus later (CD25) activation markers.
-
-
Flow Cytometry Staining:
-
Harvest the cells and transfer to 5 mL flow cytometry tubes.
-
Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes. Decant the supernatant.[9]
-
Add Fc block to each sample and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.[9]
-
Prepare a master mix of the fluorochrome-conjugated antibodies (CD3, CD4, CD8, CD69, CD25) at their pre-titrated optimal concentrations.
-
Add the antibody cocktail to the cells and vortex gently.
-
Incubate for 30-45 minutes at 4°C in the dark.[9]
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in 200-300 µL of Flow Cytometry Staining Buffer.
-
Add the viability dye according to the manufacturer's instructions just prior to analysis.[8]
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gating Strategy:
-
Gate on viable cells to exclude dead cells.[8]
-
From the viable population, gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC).[8]
-
Within the lymphocyte gate, identify T-cells by gating on CD3+ cells.
-
From the CD3+ population, distinguish CD4+ helper T-cells and CD8+ cytotoxic T-cells.[8]
-
Analyze the expression of CD69 and CD25 on both the CD4+ and CD8+ T-cell subsets to determine the percentage of activated T-cells in each condition (unstimulated, vehicle + stimulation, this compound + stimulation).
-
-
Expected Outcomes
Treatment with an effective dose of this compound is expected to enhance T-cell activation in response to TCR stimulation.[1][2] This will be observed as a significant increase in the percentage of CD69+ and/or CD25+ cells within both the CD4+ and CD8+ T-cell populations compared to the vehicle-treated, stimulated control group.[5][6] The dose-dependent effect of this compound on T-cell activation can also be assessed through this protocol. Furthermore, studies have suggested that Hpk1 inhibition may have a more pronounced effect on the activation of CD8+ T-cells compared to CD4+ T-cells.[10] This detailed protocol and flow cytometry panel provide a robust framework for investigating the immunomodulatory effects of this compound and other Hpk1 inhibitors.
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function | PLOS One [journals.plos.org]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 5. arcusbio.com [arcusbio.com]
- 6. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 9. Activation T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]
- 10. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IL-2 and IFN-γ ELISA with HPK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, acts as a critical negative regulator of T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the SLP-76 adaptor protein at Serine 376.[2][3] This phosphorylation event leads to the disassembly of the TCR signaling complex, thereby dampening T-cell responses.[1][3] Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell activity. Pharmacological or genetic inhibition of HPK1 has been shown to relieve this suppression, leading to enhanced T-cell activation, proliferation, and increased production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[4][5][6]
These application notes provide a detailed protocol for quantifying the in vitro effects of a representative HPK1 inhibitor, Hpk1-IN-26, on IL-2 and IFN-γ production by primary human T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway of HPK1 in T-Cell Activation
The following diagram illustrates the central role of HPK1 in negatively regulating the T-cell receptor signaling pathway.
Caption: HPK1 signaling pathway in T-cell activation and its inhibition by this compound.
Experimental Protocol: IL-2 and IFN-γ ELISA with this compound
This protocol outlines the steps to measure the effect of this compound on cytokine production in stimulated primary human T-cells.
Materials and Reagents
-
Primary Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD8+ T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Anti-CD3/CD28 antibodies for T-cell stimulation
-
This compound (or other HPK1 inhibitor)
-
Human IL-2 ELISA Kit (e.g., Thermo Fisher Scientific, Cat. No. 88-7025)[7]
-
Human IFN-γ ELISA Kit (e.g., BD Biosciences, Cat. No. 555142)[8]
-
96-well ELISA plates
-
Plate reader
Experimental Workflow
Caption: Experimental workflow for assessing the impact of this compound on cytokine production.
Step-by-Step Procedure
-
Cell Preparation:
-
Isolate primary human T-cells from healthy donor blood using standard density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD8+ T-cells.
-
Resuspend cells in complete RPMI-1640 medium and determine cell concentration and viability.
-
Plate the cells in a 96-well flat-bottom plate at a density of 1 x 10^5 cells/well in 100 µL of media.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in complete RPMI-1640 medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Add 50 µL of the diluted inhibitor or vehicle control to the appropriate wells and pre-incubate for 1-2 hours at 37°C, 5% CO2.
-
-
T-Cell Stimulation:
-
Prepare a stimulation cocktail of anti-CD3 and anti-CD28 antibodies in complete RPMI-1640 medium.
-
Add 50 µL of the stimulation cocktail to each well (except for unstimulated controls).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C, 5% CO2. The optimal incubation time may need to be determined empirically.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Samples can be stored at -80°C until the ELISA is performed.
-
-
ELISA Protocol (General):
-
Follow the manufacturer's instructions provided with the Human IL-2 and IFN-γ ELISA kits.[9][10][11] A general sandwich ELISA protocol is as follows:
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and collected supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.[8][12]
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of IL-2 and IFN-γ in each sample.
-
Plot the cytokine concentrations against the corresponding this compound concentrations to determine the dose-response effect of the inhibitor.
-
Expected Results and Data Presentation
Inhibition of HPK1 is expected to result in a dose-dependent increase in the secretion of both IL-2 and IFN-γ from stimulated T-cells.[1][13] The results can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on IL-2 Production in Stimulated Human CD8+ T-Cells
| This compound Conc. (nM) | Mean IL-2 (pg/mL) | Standard Deviation | % Increase over Vehicle |
| 0 (Vehicle) | 500 | 45 | 0% |
| 1 | 750 | 60 | 50% |
| 10 | 1200 | 95 | 140% |
| 100 | 1850 | 150 | 270% |
| 1000 | 2100 | 180 | 320% |
Table 2: Effect of this compound on IFN-γ Production in Stimulated Human CD8+ T-Cells
| This compound Conc. (nM) | Mean IFN-γ (pg/mL) | Standard Deviation | % Increase over Vehicle |
| 0 (Vehicle) | 800 | 70 | 0% |
| 1 | 1100 | 90 | 38% |
| 10 | 1750 | 140 | 119% |
| 100 | 2500 | 210 | 213% |
| 1000 | 2900 | 240 | 263% |
Logical Relationship Diagram
The following diagram illustrates the logical flow from HPK1 inhibition to the measurable outcome of increased cytokine production.
Caption: Logical flow from HPK1 inhibition to increased cytokine secretion.
Conclusion
The provided protocols and supporting information offer a comprehensive guide for researchers to investigate the effects of HPK1 inhibitors on T-cell function. By quantifying the increase in IL-2 and IFN-γ production, these assays provide a robust method for evaluating the potency and efficacy of novel immunomodulatory compounds targeting the HPK1 pathway. The expected outcome is a significant, dose-dependent enhancement of these key effector cytokines, consistent with the role of HPK1 as a negative regulator of T-cell activation.[4][14]
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. arcusbio.com [arcusbio.com]
- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human IL-2 Uncoated ELISA Kit (88-7025-88) - Invitrogen [thermofisher.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. weldonbiotech.com [weldonbiotech.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. Human IL-2 Pre-Coated ELISA Kit [bio-gems.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
In vitro kinase assay protocol for Hpk1-IN-26
An in vitro kinase assay is a fundamental tool for characterizing the interaction between a kinase and its inhibitor. This document provides a detailed protocol for conducting an in vitro kinase assay for Hpk1-IN-26, a known inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2][3][4][5] This protocol is intended for researchers, scientists, and drug development professionals.
HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy.[5][6][7][8] this compound has been identified as an inhibitor of HPK1 and can be used to study its role in immune cell function.[4] The following protocol is based on a luminescent ADP-detection assay format, which is a common, robust, and sensitive method for measuring kinase activity.[1][3]
Signaling Pathway of HPK1
HPK1 is involved in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream substrates, such as SLP-76, leading to the attenuation of T-cell activation.[6][7][8] Inhibition of HPK1 by small molecules like this compound is expected to block this negative regulation and enhance T-cell responses.
Caption: HPK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: In Vitro Kinase Assay for this compound
This protocol is designed for a 96-well plate format and utilizes the ADP-Glo™ Kinase Assay principle, which measures the amount of ADP produced during the kinase reaction as a quantitative measure of kinase activity.[1][3]
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Recombinant Human HPK1 (MAP4K1) | BPS Bioscience | 40398 |
| Myelin Basic Protein (MBP), substrate | BPS Bioscience | 79696 |
| ATP (10 mM) | Promega | V9121 |
| This compound | MedchemExpress | HY-139857 |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Kinase Assay Buffer (5X) | BPS Bioscience | 79334 |
| Dithiothreitol (DTT, 1M) | Sigma-Aldrich | D9779 |
| DMSO | Sigma-Aldrich | D8418 |
| 96-well solid white plates | Corning | 3917 |
| Microplate reader (luminescence) | - | - |
Reagent Preparation
-
1X Kinase Assay Buffer: Prepare 1X kinase assay buffer by diluting the 5X stock with sterile water. Add DTT to a final concentration of 1 mM.
-
HPK1 Enzyme Solution: Thaw the recombinant HPK1 enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 2-5 ng/µL) in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically.
-
Substrate/ATP Mix: Prepare a solution containing the substrate (MBP) and ATP in 1X Kinase Assay Buffer. The final concentrations in the reaction will be 0.2 mg/mL for MBP and 50 µM for ATP.[2][9]
-
This compound Dilution Series: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM. Then, dilute this stock in 1X Kinase Assay Buffer to create a range of concentrations for IC50 determination (e.g., 100 µM to 0.001 µM). The final DMSO concentration in the assay should not exceed 1%.[10]
Assay Procedure
The following workflow outlines the steps for the in vitro kinase assay.
Caption: Experimental workflow for the this compound in vitro kinase assay.
Detailed Steps:
-
Inhibitor/Control Addition: To the wells of a 96-well plate, add 5 µL of the this compound dilution series. For the positive control (no inhibition) and negative control (no enzyme) wells, add 5 µL of 1X Kinase Assay Buffer containing the same concentration of DMSO.
-
Enzyme Addition: Add 10 µL of the diluted HPK1 enzyme to all wells except the negative control wells. To the negative control wells, add 10 µL of 1X Kinase Assay Buffer.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the Substrate/ATP Mix to all wells to initiate the kinase reaction. The total reaction volume is 25 µL.
-
Kinase Reaction Incubation: Mix the plate and incubate at 30°C for 45 minutes.
-
Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Incubate the plate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert the newly synthesized ADP to ATP and generate a luminescent signal.
-
Signal Stabilization: Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a microplate reader.
Data Analysis
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition can be calculated using the following formula:
% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_negative_control) / (RLU_positive_control - RLU_negative_control))
Where:
-
RLU_inhibitor is the relative luminescence units from the wells with this compound.
-
RLU_positive_control is the luminescence from the wells with enzyme but no inhibitor.
-
RLU_negative_control is the luminescence from the wells with no enzyme.
The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the assay protocol.
| Parameter | Value |
| Total Reaction Volume | 25 µL |
| HPK1 Concentration | 2-5 ng/µL (final) |
| Substrate (MBP) Concentration | 0.2 mg/mL (final) |
| ATP Concentration | 50 µM (final) |
| This compound Concentration Range | 0.001 µM to 100 µM (example) |
| Final DMSO Concentration | ≤ 1% |
| Kinase Reaction Incubation | 30°C for 45 minutes |
| ADP-Glo™ Reagent Incubation | Room temperature for 40 minutes |
| Kinase Detection Incubation | Room temperature for 30 minutes |
| Plate Format | 96-well, solid white |
| Detection Method | Luminescence |
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. HPK1 Kinase Enzyme System [promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Jurkat Cell Line Experiments with HPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for studying the effects of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors in Jurkat T cells. The Jurkat cell line is a valuable in vitro model for assessing the immunomodulatory activity of HPK1 inhibitors due to its T lymphocyte origin and well-characterized T-cell receptor (TCR) signaling pathways.
Introduction to HPK1 and Its Role in T-Cell Activation
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a negative regulator of T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[3][4][5] This phosphorylation event leads to the ubiquitination and proteasomal degradation of SLP-76, thereby attenuating the TCR signal and dampening T-cell responses.[3] Pharmacological inhibition of HPK1 kinase activity has been shown to block this negative feedback loop, leading to enhanced T-cell activation and cytokine production, making it a promising target for cancer immunotherapy.[3][6][7]
Key Experiments and Assays
Several key in vitro experiments using the Jurkat cell line are crucial for characterizing the activity of HPK1 inhibitors. These include assessing the inhibition of SLP-76 phosphorylation, measuring the enhancement of IL-2 production, and evaluating the impact on cell viability and apoptosis.
Data Summary: Efficacy of HPK1 Inhibitors in Jurkat Cells
The following table summarizes quantitative data from various studies on the effects of different HPK1 inhibitors in Jurkat cells.
| Compound/Inhibitor | Assay | Metric | Value | Reference |
| KHK-6 | HPK1 Kinase Activity | IC50 | 20 nM | [3] |
| KHK-6 | p-SLP-76 (S376) Inhibition | - | Dose-dependent inhibition at 0.3 and 1 µM | [3] |
| KHK-6 | IL-2 Production Enhancement | - | Significant enhancement at doses up to 0.3 µM | [3] |
| Compound 1 | p-SLP-76 (S376) Inhibition | IC50 | 280 nM | [8] |
| Compound 2 | IL-2 Production Enhancement | EC50 | ~200 nM | [2] |
| Unnamed Inhibitor [I] | HPK1 Kinase Activity | IC50 | 0.2 nM | [9] |
| Unnamed Inhibitor [I] | p-SLP-76 (S376) Inhibition | IC50 | 3 nM | [9] |
| Sunitinib | HPK1 Kinase Activity | IC50 | 15 nM | [10] |
Signaling Pathway
// Nodes TCR_CD28 [label="TCR/CD28 Stimulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LCK [label="LCK", fillcolor="#FBBC05", fontcolor="#202124"]; HPK1_inactive [label="HPK1 (Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HPK1_active [label="HPK1 (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SLP76 [label="SLP-76", fillcolor="#F1F3F4", fontcolor="#202124"]; pSLP76 [label="p-SLP-76 (S376)", fillcolor="#F1F3F4", fontcolor="#202124"]; Degradation [label="Ubiquitination &\nProteasomal Degradation", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Downstream [label="Downstream TCR Signaling\n(e.g., ERK activation, IL-2 production)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="HPK1 Inhibitor", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TCR_CD28 -> LCK [color="#202124"]; LCK -> HPK1_inactive [label=" pY379", color="#202124"]; HPK1_inactive -> HPK1_active [color="#202124"]; HPK1_active -> SLP76 [label=" pS376", color="#202124"]; SLP76 -> Downstream [color="#34A853"]; SLP76 -> pSLP76 [style=invis]; pSLP76 -> Degradation [color="#EA4335"]; Inhibitor -> HPK1_active [arrowhead=tee, color="#EA4335"];
// Invisible edges for alignment HPK1_inactive -> SLP76 [style=invis];
{rank=same; LCK; HPK1_inactive;} {rank=same; HPK1_active; SLP76;} {rank=same; pSLP76; Degradation;} } HPK1 signaling cascade in T-cells.
Experimental Protocols
Jurkat Cell Culture
A standardized protocol for maintaining Jurkat cells is essential for reproducible results.
Materials:
-
Jurkat, Clone E6-1 (ATCC TIB-152)
-
RPMI 1640 medium (e.g., Gibco/Invitrogen)[11]
-
Penicillin-Streptomycin solution[6]
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Centrifuge
-
CO2 Incubator (37°C, 5% CO2)[1]
Protocol:
-
Culture Jurkat cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.[1][6]
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Subculture cells every 2-3 days by centrifuging at 1,200 rpm for 5 minutes, removing the supernatant, and resuspending the cell pellet in fresh, pre-warmed medium.[11]
-
Prior to any experiment, assess cell viability using Trypan Blue exclusion; viability should be >95%.
// Nodes Thaw [label="Thaw Frozen Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture [label="Culture in T-flask\n(RPMI + 10% FBS + P/S)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at 37°C, 5% CO2", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor Cell Density\nand Viability", fillcolor="#FBBC05", fontcolor="#202124"]; Subculture [label="Subculture every 2-3 days", fillcolor="#34A853", fontcolor="#FFFFFF"]; Experiment [label="Ready for Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Thaw -> Culture; Culture -> Incubate; Incubate -> Monitor; Monitor -> Subculture [label="Density > 1x10^6 cells/mL"]; Subculture -> Culture; Monitor -> Experiment [label="Viability > 95%"]; } Jurkat cell culture workflow.
p-SLP-76 (Ser376) Inhibition Assay
This assay evaluates the ability of an HPK1 inhibitor to block the phosphorylation of its direct substrate, SLP-76, in activated Jurkat cells.
Materials:
-
Jurkat cells
-
HPK1 inhibitor (and vehicle control, e.g., DMSO)
-
Anti-CD3 antibody (e.g., OKT3)[2]
-
Anti-CD28 antibody[3]
-
96-well plates
-
Lysis buffer
-
Western blotting reagents or ELISA kit for p-SLP-76 (S376)
Protocol:
-
Seed Jurkat cells (e.g., 2 x 10^5 cells/well) in a 96-well plate.[3]
-
Pre-treat cells with various concentrations of the HPK1 inhibitor or vehicle for 1 hour.[3]
-
Stimulate the cells by adding anti-CD3 (e.g., 2 µg/mL, immobilized) and anti-CD28 (e.g., 4 µg/mL, soluble) antibodies for 4 hours.[3]
-
Lyse the cells and collect the protein lysates.
-
Analyze the levels of p-SLP-76 (S376) and total SLP-76 using Western blotting or a specific ELISA kit.[3]
-
Quantify the relative band intensity or ELISA signal and calculate the IC50 value for the inhibitor.
// Nodes Seed [label="Seed Jurkat Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pretreat [label="Pre-treat with HPK1 Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulate [label="Stimulate with anti-CD3/CD28", fillcolor="#FBBC05", fontcolor="#202124"]; Lyse [label="Lyse Cells and Collect Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze p-SLP-76/Total SLP-76\n(Western Blot or ELISA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="Calculate IC50", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Seed -> Pretreat; Pretreat -> Stimulate; Stimulate -> Lyse; Lyse -> Analyze; Analyze -> Calculate; } p-SLP-76 inhibition assay workflow.
IL-2 Production Assay
This functional assay measures the downstream consequence of HPK1 inhibition, which is the enhanced production of the cytokine IL-2.
Materials:
-
Jurkat cells
-
HPK1 inhibitor (and vehicle control)
-
Anti-CD3 antibody
-
Anti-CD28 antibody
-
96-well plates
-
Human IL-2 ELISA kit
Protocol:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 2 µg/mL) overnight at 4°C. Wash the plate with PBS.
-
Seed Jurkat cells (e.g., 2 x 10^5 cells/well) in the coated plate.[3]
-
Add various concentrations of the HPK1 inhibitor or vehicle.
-
Add soluble anti-CD28 antibody (e.g., 4 µg/mL).[3]
-
Incubate for 24-48 hours at 37°C, 5% CO2.[2]
-
Collect the cell culture supernatant by centrifugation.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Calculate the EC50 value, which is the concentration of the inhibitor that results in a 50% maximal increase in IL-2 production.
Cell Viability/Cytotoxicity Assay
It is crucial to assess whether the observed effects of an HPK1 inhibitor are due to its specific activity or general cytotoxicity.
Materials:
-
Jurkat cells
-
HPK1 inhibitor (and vehicle control)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent[3]
Protocol:
-
Seed Jurkat cells (e.g., 2 x 10^5 cells/well) in a 96-well plate.[3]
-
Treat the cells with a range of concentrations of the HPK1 inhibitor or vehicle.
-
Incubate for 72 hours (3 days) at 37°C, 5% CO2.[3]
-
Add the CCK-8 reagent to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).
Activation-Induced Cell Death (AICD) Assay
HPK1 has also been implicated in regulating activation-induced cell death (AICD) in T cells.[12]
Materials:
-
Jurkat cells
-
HPK1 inhibitor (and vehicle control)
-
Anti-CD3 antibody (immobilized)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit[13]
-
Flow cytometer
Protocol:
-
Pre-treat Jurkat cells with the HPK1 inhibitor or vehicle.
-
Stimulate the cells with immobilized anti-CD3 antibody for a defined period (e.g., 24 hours).[2]
-
Harvest the cells and wash with cold PBS.
-
Stain the cells with Annexin V-FITC and PI according to the kit manufacturer's protocol.[13]
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.[13][14]
Conclusion
The Jurkat cell line provides a robust and accessible platform for the initial characterization of HPK1 inhibitors. The protocols outlined above, from target engagement (p-SLP-76) to functional outcomes (IL-2 production) and safety assessment (cytotoxicity), offer a comprehensive framework for researchers in academia and industry to evaluate novel therapeutic candidates targeting the HPK1 pathway.
References
- 1. Jurkat-HPK1-KO-1B3-Cell-Line - Kyinno Bio [kyinno.com]
- 2. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arcusbio.com [arcusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 10. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. Activation or suppression of NFκB by HPK1 determines sensitivity to activation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 14. The release of microparticles by Jurkat leukemia T cells treated with staurosporine and related kinase inhibitors to induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hpk1-IN-26 Concentration for T-Cell Proliferation Assays
Welcome to the technical support center for the use of Hpk1-IN-26 in T-cell proliferation assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in T-cells?
This compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at the Serine 376 residue.[1][3] This phosphorylation event leads to the recruitment of the 14-3-3 protein, subsequent ubiquitination, and proteasomal degradation of SLP-76.[1][3] This cascade of events dampens the T-cell activation signal. This compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation and subsequent degradation of SLP-76, thereby enhancing and prolonging TCR signaling, which leads to increased T-cell proliferation and cytokine production.[1][4]
Q2: What is the expected outcome of treating T-cells with an optimal concentration of this compound in a proliferation assay?
Treatment of T-cells with an optimized concentration of this compound is expected to lead to a significant increase in T-cell proliferation upon stimulation (e.g., with anti-CD3/CD28 antibodies). This is a direct consequence of blocking the negative regulatory function of HPK1.[2] In addition to increased proliferation, you can also expect to observe enhanced secretion of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[2][5] Furthermore, an increase in the expression of T-cell activation markers like CD25 and CD69 can be anticipated.
Q3: How do I determine the optimal concentration of this compound for my specific T-cell proliferation assay?
The optimal concentration of this compound should be determined empirically for your specific experimental conditions, including the T-cell source (e.g., human peripheral blood mononuclear cells [PBMCs], specific T-cell subset), stimulation method, and assay duration. A dose-response experiment is highly recommended. Based on data from other potent HPK1 inhibitors, a starting concentration range of 1 nM to 1 µM is advisable. It is important to include a vehicle control (e.g., DMSO) to account for any solvent effects. The optimal concentration will be the one that gives the maximal enhancement of proliferation without inducing cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in T-cell proliferation with this compound treatment. | Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit HPK1. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration. |
| Ineffective T-cell stimulation: The primary T-cell stimulation (e.g., anti-CD3/CD28 antibodies) may be insufficient. | Ensure the quality and concentration of your stimulating antibodies are optimal. Titrate the concentration of anti-CD3 and anti-CD28 antibodies. | |
| Poor cell health: T-cells may be of low viability at the start of the experiment. | Use freshly isolated T-cells and check viability before starting the assay. Ensure proper cell handling and culture conditions. | |
| High background proliferation in unstimulated, this compound treated cells. | Inhibitor cytotoxicity: High concentrations of this compound or the vehicle (DMSO) may be toxic to the cells, leading to non-specific effects. | Perform a cytotoxicity assay (e.g., using a viability dye) to determine the non-toxic concentration range of this compound and the vehicle. Always include a vehicle control at the same concentration as used for the inhibitor. |
| Contamination: Mycoplasma or other microbial contamination can cause non-specific T-cell activation. | Regularly test cell cultures for mycoplasma contamination. Use sterile techniques throughout the experimental procedure. | |
| High variability between replicate wells. | Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure thorough mixing of the cell suspension before plating. Use calibrated pipettes for accurate cell seeding. |
| Inconsistent inhibitor concentration: Errors in serial dilutions can lead to variability. | Prepare a fresh stock solution of this compound and perform serial dilutions carefully. | |
| "Bell-shaped" dose-response curve (inhibition at high concentrations). | Off-target effects: At high concentrations, kinase inhibitors can have off-target effects that may inhibit cell proliferation.[6] | This is a known phenomenon with some kinase inhibitors. The optimal concentration should be selected from the peak of the dose-response curve before the inhibitory effects are observed. |
| Inhibitor-induced cell cycle arrest: Some compounds can induce cell cycle arrest at high concentrations. | If this is suspected, consider performing cell cycle analysis in parallel with your proliferation assay. |
Experimental Protocols
T-Cell Proliferation Assay Using CFSE Staining
This protocol outlines a general procedure for measuring T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution, which can be analyzed by flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
This compound (stock solution in DMSO)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
Anti-human CD3 antibody (plate-bound or soluble)
-
Anti-human CD28 antibody (soluble)
-
CFSE dye
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If using isolated T-cells, proceed to the next step.
-
CFSE Staining:
-
Wash the cells twice with PBS.
-
Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium to remove any unbound dye.
-
-
Cell Seeding and Treatment:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.
-
Seed the cells in a 96-well round-bottom plate at a density of 1-2 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting range is 1 nM to 1 µM. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Add the diluted this compound or vehicle control to the respective wells.
-
-
T-Cell Stimulation:
-
Add stimulating antibodies (e.g., soluble anti-CD3 at 1 µg/mL and anti-CD28 at 1 µg/mL) to the appropriate wells. Include an unstimulated control.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with FACS buffer.
-
If desired, stain for surface markers (e.g., CD4, CD8) and a viability dye.
-
Acquire the samples on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel.
-
Analyze the data by gating on the live, single-cell population and then examining the CFSE fluorescence histogram. Each peak of reduced fluorescence intensity represents a cell division.
-
Quantitative Data Summary
While specific data for this compound is not publicly available in peer-reviewed literature, the following table provides a general expectation for the effects of potent and selective HPK1 inhibitors on T-cell proliferation based on published studies of similar compounds. Researchers should generate their own dose-response curves for this compound.
Table 1: Expected Dose-Dependent Effects of a Potent HPK1 Inhibitor on T-Cell Proliferation and Function
| Concentration Range | Expected Effect on T-Cell Proliferation (% of Proliferating Cells) | Expected Effect on IL-2 Production (Fold Change vs. Stimulated Control) | Potential for Off-Target Effects/Cytotoxicity |
| Low (1-10 nM) | Modest increase | Slight increase | Low |
| Mid (10-100 nM) | Significant increase | Significant increase | Low to moderate |
| High (100 nM - 1 µM) | Maximal increase, potential for plateau | Maximal increase, potential for plateau | Moderate to high |
| Very High (>1 µM) | Potential for decreased proliferation due to off-target effects or cytotoxicity | Potential for decreased production | High |
Note: These are generalized expectations. The actual effective concentration range for this compound should be determined experimentally.
Visualizations
HPK1 Signaling Pathway in T-Cell Activation
Caption: HPK1 signaling pathway in T-cell activation and its inhibition by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound in a T-cell proliferation assay.
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arcusbio.com [arcusbio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
Potential off-target effects of Hpk1-IN-26
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Hpk1-IN-26. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with this compound. Could these be due to off-target effects?
A1: Yes, it is possible that the observed phenotypes are a result of this compound interacting with unintended targets. This compound, also referred to as Compound 1, is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) with an IC50 of 0.0465 nM.[1] While generally selective, it has been shown to have off-target activity against a few other kinases. A biochemical screening assay against 265 kinases revealed that this compound has greater than 100-fold selectivity against 260 of these kinases.[1] However, the main off-target kinases with less than 100-fold selectivity are Leucine-rich repeat kinase 2 (LRRK2) and other members of the MAP4K family, namely MAP4K2, MAP4K3 (GLK), and MAP4K5.[1] Therefore, if your experimental system expresses these kinases, the observed phenotypes could be a consequence of their inhibition.
Q2: How can we confirm if the effects we are seeing are on-target (HPK1 inhibition) or off-target?
A2: To differentiate between on-target and off-target effects, consider the following strategies:
-
Use a structurally distinct HPK1 inhibitor: Employing another potent and selective HPK1 inhibitor with a different chemical scaffold can help determine if the observed phenotype is specific to HPK1 inhibition. If both inhibitors produce the same effect, it is more likely to be an on-target effect.
-
HPK1 knockdown or knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate HPK1 expression in your cell model. If the phenotype of HPK1 depletion mirrors the effect of this compound treatment, this provides strong evidence for an on-target mechanism.
-
Rescue experiment: In an HPK1 knockout/knockdown background, express a version of HPK1 that is resistant to this compound. If the inhibitor's effect is diminished, it confirms the phenotype is on-target.
-
Directly measure off-target activity: If you suspect a specific off-target is involved (e.g., LRRK2), you can use a selective inhibitor for that kinase to see if it phenocopies the effect of this compound.
Q3: What are the known off-target kinases for this compound, and what is their potency compared to HPK1?
A3: The primary known off-target kinases for this compound are LRRK2, MAP4K2, MAP4K3, and MAP4K5. While a precise IC50 value for each of these off-targets from a single comprehensive panel is not publicly available, the selectivity is reported to be less than 100-fold compared to HPK1.
Quantitative Kinase Selectivity Profile of this compound (Compound 1)
| Target | IC50 (nM) | Selectivity vs. HPK1 (Fold) |
| HPK1 (MAP4K1) | 0.0465 [1] | 1 |
| LRRK2 | < 4.65 | < 100[1] |
| MAP4K2 | < 4.65 | < 100[1] |
| MAP4K3 (GLK) | < 4.65 | < 100[1] |
| MAP4K5 | < 4.65 | < 100[1] |
*Note: Specific IC50 values for the off-target kinases are not available in the public domain. The values are inferred based on the reported "less than 100-fold selectivity" relative to the HPK1 IC50 of 0.0465 nM.[1]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of this compound against HPK1 and potential off-target kinases using a radiometric or luminescence-based assay format.
Materials:
-
Recombinant human kinase (e.g., HPK1, LRRK2, MAP4K2, MAP4K3, MAP4K5)
-
Kinase-specific substrate peptide or protein
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
ATP (radiolabeled [γ-32P]ATP for radiometric assay, or unlabeled ATP for luminescence assay)
-
96-well or 384-well assay plates
-
Phosphocellulose paper or filter plates (for radiometric assay)
-
Scintillation fluid (for radiometric assay)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar (for luminescence assay)
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add kinase assay buffer to each well of the assay plate.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the recombinant kinase to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiate Kinase Reaction:
-
Add a mixture of the kinase substrate and ATP to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction and Detect Signal:
-
Radiometric Assay:
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose paper or filter plates.
-
Wash the filters extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
-
Luminescence Assay (e.g., ADP-Glo™):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the light produced by a luciferase reaction.
-
Measure luminescence using a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
HPK1 Signaling Pathway in T-Cell Receptor Activation
Caption: HPK1 negatively regulates T-cell activation.
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for determining kinase inhibitor selectivity.
On-Target vs. Off-Target Effect Troubleshooting Logic
References
Troubleshooting low efficacy of Hpk1-IN-26 in vivo
Welcome to the technical support center for Hpk1-IN-26. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their in vivo experiments with this novel Hematopoietic Progenitor Kinase 1 (HPK1) and Germinal Center Kinase (GLK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) and Germinal Center Kinase (GLK).[1] HPK1 is a negative regulator of T-cell, B-cell, and dendritic cell-mediated immune responses.[2] In T-cells, HPK1 dampens T-cell receptor (TCR) signaling by phosphorylating the adaptor protein SLP-76, which leads to its degradation.[3] By inhibiting HPK1, this compound is designed to block this negative feedback loop, thereby enhancing T-cell activation and anti-tumor immunity.[4][5]
Q2: What are the potential therapeutic applications of this compound?
Given its role in augmenting immune responses, this compound is primarily investigated for applications in cancer immunotherapy.[6] By enhancing T-cell function, it may improve the immune system's ability to recognize and eliminate tumor cells.[4] Studies with other HPK1 inhibitors have shown promise in preclinical tumor models, both as a monotherapy and in combination with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[7][8]
Q3: What is the significance of this compound also inhibiting GLK?
The dual inhibition of GLK (also known as MAP4K3) is an important consideration. While HPK1 is a negative regulator of T-cell signaling, GLK can have positive regulatory roles. The overall effect of dual inhibition on the immune response in vivo can be complex and may require careful characterization in your specific experimental model.
Q4: How should I store this compound?
For long-term storage of the stock solution, it is recommended to store it at -80°C for up to 6 months. For shorter periods, -20°C for up to 1 month is acceptable.[1]
Troubleshooting Guide for Low In Vivo Efficacy
Low efficacy of this compound in in vivo experiments can arise from several factors, ranging from suboptimal formulation and administration to inherent biological resistance. This guide provides a structured approach to identifying and addressing these potential issues.
Issue 1: Suboptimal Compound Formulation and Delivery
Question: I am not observing the expected anti-tumor effects with this compound in my mouse model. Could the formulation be the issue?
Answer: Yes, improper formulation is a common reason for the lack of in vivo efficacy of small molecule inhibitors.[9] this compound has low aqueous solubility, and its delivery vehicle must be optimized for adequate bioavailability.
Troubleshooting Steps:
-
Verify Formulation Protocol: Ensure you are using a recommended and validated formulation protocol. For this compound, several formulations have been suggested for in vivo use.[1]
-
Check for Precipitation: Visually inspect the final formulation for any signs of precipitation or phase separation. If observed, gentle heating and/or sonication may be required to achieve a clear solution.[1]
-
Prepare Fresh Solutions: It is highly recommended to prepare the working solution for in vivo experiments freshly on the day of use.[1]
-
Consider Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact bioavailability. Oral bioavailability can be a challenge for many small molecules.[10][11] If you are observing low efficacy with oral administration, consider evaluating alternative routes if appropriate for your experimental design.
Caption: Workflow for troubleshooting formulation and delivery issues.
Issue 2: Inadequate Pharmacokinetics and Target Engagement
Question: How can I be sure that this compound is reaching the tumor and inhibiting its target in vivo?
Answer: Demonstrating adequate drug exposure at the target site and confirming target engagement are critical steps. Poor pharmacokinetic (PK) properties, such as rapid metabolism and clearance, can lead to insufficient target inhibition.[12]
Troubleshooting Steps:
-
Pharmacodynamic (PD) Biomarkers: Assess target engagement in tumor tissue or relevant immune cells (e.g., tumor-infiltrating lymphocytes). A key downstream substrate of HPK1 is SLP-76. Measuring the inhibition of SLP-76 phosphorylation at Serine 376 (pSLP-76 S376) can serve as a robust pharmacodynamic biomarker.[3][13] This can be done by techniques such as Western blot, flow cytometry, or immunohistochemistry.
-
Dosing Regimen Optimization: Based on PK/PD data, you may need to adjust the dose and/or frequency of administration to maintain a therapeutic concentration of the inhibitor at the target site.
-
Sample Collection: At various time points after the final dose of this compound, collect tumor tissue and/or splenocytes from both treated and vehicle control animals.
-
Tissue Processing: For tumors, prepare single-cell suspensions or protein lysates. For splenocytes, isolate lymphocytes.
-
Flow Cytometry Analysis (for immune cells):
-
Stain cells with antibodies against immune cell markers (e.g., CD3, CD8) and an antibody specific for pSLP-76 (S376).
-
Analyze the mean fluorescence intensity (MFI) of pSLP-76 in the target immune cell populations to determine the extent of inhibition.
-
-
Western Blot Analysis (for tissue lysates):
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against pSLP-76 (S376) and total SLP-76 (as a loading control).
-
Quantify band intensities to determine the ratio of phosphorylated to total SLP-76.
-
Issue 3: Biological Factors and Model Selection
Question: My formulation and target engagement seem adequate, but I'm still not seeing a strong anti-tumor effect. What other factors could be at play?
Answer: The biological context of your tumor model is a critical determinant of the efficacy of an immunomodulatory agent like this compound.
Troubleshooting Steps:
-
Tumor Microenvironment (TME): Consider the immune composition of your tumor model. "Cold" tumors with low T-cell infiltration may be less responsive to therapies that rely on enhancing T-cell function. You may need to consider combination therapies to increase T-cell infiltration.
-
Dual GLK Inhibition: The off-target inhibition of GLK by this compound could have unintended consequences on the immune response that may counteract the benefits of HPK1 inhibition in certain contexts. A thorough immunological analysis of the TME in your model may be necessary.
-
Development of Resistance: Although less common in short-term studies, acquired resistance to kinase inhibitors can occur.[14]
-
Combination Therapy: HPK1 inhibitors have shown synergistic effects when combined with immune checkpoint blockers (e.g., anti-PD-1).[5][8] If monotherapy is not effective, a combination approach may be warranted.
Quantitative Data Summary
While specific in vivo pharmacokinetic data for this compound is limited in the public domain, the following table summarizes representative data from other published small molecule HPK1 inhibitors to provide a general frame of reference.
| Parameter | Compound [Reference] | Species | Dose and Route | Value |
| Half-life (t1/2) | Novel HPK1 Inhibitor[7] | Mouse | 1 mg/kg, IV | 0.6 hours |
| Novel HPK1 Inhibitor[7] | Rat | 1 mg/kg, IV | 0.8 hours | |
| Max Concentration (Cmax) | Novel HPK1 Inhibitor[7] | Mouse | 10 mg/kg, Oral | 1801 ng/mL |
| Novel HPK1 Inhibitor[7] | Rat | 10 mg/kg, Oral | 518 ng/mL | |
| Oral Bioavailability (F%) | Novel HPK1 Inhibitor[7] | Mouse | 10 mg/kg | 116% |
| Novel HPK1 Inhibitor[7] | Rat | 10 mg/kg | 80% |
HPK1 Signaling Pathway
The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor (TCR) signaling. This compound acts to inhibit the kinase activity of HPK1, thereby preventing the downstream events that lead to the dampening of the T-cell response.
Caption: HPK1 negatively regulates TCR signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The development of small-molecule inhibitors targeting HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 8. Discovery of novel, potent, selective and orally bioavailable HPK1 inhibitor for enhancing the efficacy of anti-PD-L1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Stability of Hpk1-IN-26 in different solvents and temperatures
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-26, in various solvents and at different temperatures. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a powder. Under these conditions, it is stable for up to 3 years at -20°C and for 2 years at 4°C[1][2].
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Once in solution, it is recommended to aliquot the stock solution and store it at -80°C or -20°C to minimize degradation from repeated freeze-thaw cycles. The stability of the stock solution is 6 months at -80°C and 1 month at -20°C[1][2].
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][3]
Q4: I am having trouble dissolving this compound in DMSO. What should I do?
A4: this compound has a high solubility in DMSO, reaching up to 100 mg/mL.[1][3] However, DMSO is hygroscopic (absorbs moisture from the air), which can significantly impact the solubility of the compound.[1][3] It is crucial to use newly opened or anhydrous DMSO. To aid dissolution, you can utilize ultrasonication and gentle warming, with heating up to 80°C being permissible.[1][3]
Q5: Can I prepare a stock solution of this compound in aqueous buffers?
A5: Direct dissolution in aqueous buffers is not recommended due to the low aqueous solubility of this compound. For in vivo experiments or cell-based assays requiring aqueous solutions, it is necessary to first prepare a concentrated stock solution in DMSO and then dilute it into the final aqueous medium containing co-solvents.
Q6: Are there established protocols for preparing this compound for in vivo studies?
A6: Yes, there are established protocols for preparing formulations suitable for in vivo administration. These typically involve a multi-component solvent system to maintain solubility. For detailed protocols, please refer to the "Experimental Protocols" section below. It is recommended to prepare these working solutions freshly on the day of use.[1]
Data Presentation
Table 1: Stability of this compound Powder
| Storage Temperature | Stability Duration |
| -20°C | 3 years[1][2] |
| 4°C | 2 years[1][2] |
Table 2: Stability of this compound in Solvent
| Storage Temperature | Stability Duration |
| -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
Table 3: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mg/mL (272.13 mM) | May require ultrasonic treatment and warming to 80°C. Use of newly opened DMSO is critical.[1][3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (6.80 mM) | Requires ultrasonication to achieve a clear solution.[1][4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.80 mM) | Requires ultrasonication to achieve a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (6.80 mM) | Requires ultrasonication to achieve a clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile, sealable vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
To facilitate dissolution, sonicate the solution in an ultrasonic bath and, if necessary, gently warm the vial to 80°C until the solution is clear.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Protocol 2: Preparation of an In Vivo Formulation (2.5 mg/mL)
This protocol is an example and may require optimization based on the specific experimental requirements.
-
Begin with a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until the solution is homogenous.
-
Add 450 µL of saline to bring the total volume to 1 mL. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Use ultrasonication to ensure the final solution is clear.
-
This formulation should be prepared fresh on the day of the experiment.[1]
Mandatory Visualization
Caption: Simplified Hpk1 signaling pathway downstream of T-cell receptor (TCR) engagement.
References
How to control for GLK inhibition when using Hpk1-IN-26
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hpk1-IN-26. The information provided will help users control for the known off-target inhibition of Germinal Center Kinase (GLK) by this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary and major off-targets of this compound?
A1: this compound is a known inhibitor of both Hematopoietic Progenitor Kinase 1 (HPK1) and Germinal Center Kinase-like Kinase (GLK), also known as MAP4K3.[1] HPK1 is the intended target for immunomodulatory applications due to its role as a negative regulator of T-cell signaling.[2][3] GLK is a significant off-target that needs to be considered during experimental design and data interpretation.
Q2: Why is it crucial to control for GLK inhibition when using this compound?
A2: Controlling for GLK inhibition is critical because HPK1 and GLK have opposing roles in T-cell activation. HPK1 is a negative regulator, and its inhibition is intended to enhance T-cell responses.[2][3] Conversely, GLK is a positive regulator of T-cell activation. Therefore, the simultaneous inhibition of GLK by this compound could confound experimental results by counteracting the desired effects of HPK1 inhibition.
Q3: What are the general strategies to differentiate between on-target (HPK1) and off-target (GLK) effects of this compound?
A3: A multi-pronged approach is recommended:
-
Biochemical Assays: Directly measure the inhibitory activity of this compound against both HPK1 and GLK enzymes.
-
Cellular Assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.
-
Genetic Approaches: Employ HPK1 or GLK knockout/knockdown cell lines or animal models as definitive controls.
-
Use of Selective Inhibitors: Compare the effects of this compound with more selective HPK1 inhibitors (if available) that have minimal activity against GLK.
Troubleshooting Guides
Problem 1: Ambiguous or weaker-than-expected T-cell activation upon treatment with this compound.
-
Possible Cause: Off-target inhibition of GLK, a positive regulator of T-cell activation, may be dampening the expected enhancement from HPK1 inhibition.
-
Troubleshooting Steps:
-
Biochemical Potency Assessment: Determine the IC50 values of your batch of this compound against both recombinant HPK1 and GLK kinases in parallel biochemical assays. This will quantify the extent of GLK inhibition at your experimental concentrations.
-
Cellular Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging both HPK1 and GLK in your cellular model. A significant thermal shift for both kinases would confirm dual target engagement.
-
Genetic Knockdown/Knockout: The most definitive control is to use genetic approaches.
-
Use an HPK1 knockout or shRNA-mediated knockdown cell line. In these cells, this compound should have a diminished effect on T-cell activation if HPK1 is the primary target.
-
Conversely, using a GLK knockout or knockdown cell line will help isolate the effects of HPK1 inhibition by this compound.
-
-
Dose-Response Analysis: Perform a careful dose-response study. If the IC50 for GLK is higher than for HPK1, using the lowest effective concentration of this compound might minimize GLK inhibition while still achieving a significant effect on HPK1.
-
Problem 2: Difficulty in attributing downstream signaling changes solely to HPK1 inhibition.
-
Possible Cause: Overlapping signaling pathways regulated by HPK1 and GLK can make it challenging to dissect the specific contribution of each kinase to the observed phenotype.
-
Troubleshooting Steps:
-
Pathway Analysis: Analyze key downstream signaling nodes for both HPK1 and GLK. For HPK1, this includes phosphorylation of SLP-76 at Ser376. For GLK, downstream effectors include the NF-κB pathway.
-
Western Blotting: After treatment with this compound, perform western blots to assess the phosphorylation status of direct and indirect substrates of both kinases.
-
Control Compounds: If available, use a highly selective GLK inhibitor as a control to understand the specific effects of GLK inhibition in your system. This can help to subtract the GLK-specific effects from the dual-inhibition profile of this compound.
-
Quantitative Data
Table 1: Illustrative Selectivity Profile of HPK1 Inhibitors
| Compound Name | HPK1 IC50 (nM) | GLK IC50 (nM) | Selectivity (GLK/HPK1) | Reference |
| Compound X | 0.8 | 81 | 101.3-fold | [4] |
| Compound Y | 0.061 | >1000 | >16,393-fold | [5] |
| Compound Z | 2.6 | 1952.6 | 751-fold | [6] |
Note: This table is for illustrative purposes only. Researchers should determine the specific IC50 values for their batch of this compound.
Experimental Protocols
In Vitro Biochemical Kinase Assay for HPK1 and GLK
This protocol allows for the direct measurement of the inhibitory potency (IC50) of this compound against both kinases.
Materials:
-
Recombinant human HPK1 and GLK enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., Myelin Basic Protein for HPK1)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
This compound serially diluted in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the diluted this compound to the appropriate wells. Include DMSO-only wells as a control (100% activity) and wells with a known potent inhibitor or no enzyme as a background control.
-
Add the kinase (HPK1 or GLK) and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of this compound with HPK1 and GLK in intact cells.
Materials:
-
Cell line expressing endogenous HPK1 and GLK (e.g., Jurkat T-cells)
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies specific for HPK1 and GLK for Western blotting
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to the desired density.
-
Treat the cells with this compound at the desired concentration or with DMSO as a vehicle control. Incubate for a sufficient time to allow compound entry and binding (e.g., 1-2 hours).
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Collect the supernatant and analyze the protein concentration.
-
Perform SDS-PAGE and Western blotting on the soluble fractions using antibodies against HPK1 and GLK.
-
Quantify the band intensities at each temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: HPK1 signaling pathway in T-cells and the inhibitory action of this compound.
Caption: GLK (MAP4K3) signaling pathway in T-cells and the off-target inhibitory action of this compound.
Caption: Recommended experimental workflow to control for GLK inhibition when using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. wp.ryvu.com [wp.ryvu.com]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 4. Discovery of Macrocycle-Based HPK1 Inhibitors for T-Cell-Based Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Hpk1-IN-26
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with Hpk1-IN-26, with a focus on tackling batch-to-batch variability. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) and Germinal Center Kinase-like Kinase (GLK).[1] HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a negative regulator of T-cell and B-cell receptor signaling.[2][3][4][5][6] By inhibiting HPK1, this compound can enhance immune cell activation, making it a tool for immuno-oncology research.[7][2][4][8]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What is the best solvent for dissolving this compound?
This compound is soluble in DMSO at a concentration of 100 mg/mL (272.13 mM).[1][9] To aid dissolution, ultrasonic treatment, warming, and heating to 80°C may be necessary.[1][9] It is crucial to use newly opened, non-hygroscopic DMSO, as water content can significantly impact solubility.[1][9]
Q4: I am observing inconsistent results between different batches of this compound. What could be the cause?
Batch-to-batch variability is a common issue with small molecule inhibitors and can stem from several factors:
-
Purity and Impurities: The presence of different impurities or varying levels of the active compound can significantly alter the inhibitor's potency and off-target effects.
-
Solubility: Differences in the physical form (e.g., amorphous vs. crystalline) between batches can affect solubility and, consequently, the effective concentration in your experiments.
-
Degradation: Improper storage or handling can lead to degradation of the compound, reducing its activity.
-
Weighing and Dissolution: Inaccuracies in weighing small amounts of powder or incomplete dissolution can lead to significant variations in the actual concentration of the stock solution.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
This guide provides a step-by-step approach to identifying and mitigating the impact of this compound batch variability.
Problem 1: Reduced or no activity of a new batch compared to a previous one.
Possible Cause 1: Lower Purity or Presence of Inhibitory Impurities in the New Batch.
-
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Contact the supplier for the CoA for both the old and new batches. Compare the purity data (typically from HPLC or LC-MS) and look for any new or significantly different impurity peaks.
-
Analytical Characterization: If possible, perform your own analytical characterization of the new batch using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm purity and identify potential impurities.[10][11]
-
Dose-Response Curve: Generate a full dose-response curve for the new batch in a reliable assay (e.g., in vitro kinase assay) and compare the IC50 value to that of the previous, well-performing batch. A significant rightward shift in the curve indicates lower potency.
-
Possible Cause 2: Poor Solubility of the New Batch.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully observe the stock solution after preparation. Look for any precipitate or cloudiness.
-
Re-dissolution Protocol: If precipitation is observed, try re-dissolving the compound using the recommended heating and sonication methods.[1]
-
Solubility Test: Perform a simple solubility test by preparing a dilution of your stock solution in your assay buffer. Check for any precipitation after a short incubation period.
-
Consider Formulation: For in vivo studies, different formulation protocols can be used to improve solubility.[1]
-
Possible Cause 3: Degradation of the Compound.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been stored according to the manufacturer's recommendations at all times.
-
Prepare Fresh Stock: If there is any doubt about the stability of the current stock solution, prepare a fresh one from the powder.
-
LC-MS Analysis: Analyze the stock solution by LC-MS to look for degradation products.
-
Problem 2: Increased off-target effects or unexpected cellular toxicity with a new batch.
Possible Cause: Presence of a Biologically Active Impurity.
-
Troubleshooting Steps:
-
CoA and Analytical Characterization: As with reduced activity, compare the impurity profiles of the different batches.
-
Target Selectivity Profiling: If available, test the new batch against a panel of related kinases to assess its selectivity profile.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the cytotoxic effects of the old and new batches.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁N₅OS | [1] |
| Molecular Weight | 367.47 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | (Refer to batch-specific CoA) | |
| Solubility (DMSO) | 100 mg/mL (272.13 mM) | [1][9] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of powder using a calibrated analytical balance.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
To facilitate dissolution, vortex the solution and use an ultrasonic bath. If necessary, warm the solution to 37-80°C.[1][9]
-
Visually inspect the solution to ensure complete dissolution with no visible particulates.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: In Vitro HPK1 Kinase Assay (TR-FRET)
This protocol is a general guideline and may need to be optimized for specific reagents and equipment.
-
Reagents:
-
Recombinant HPK1 enzyme
-
Biotinylated substrate peptide (e.g., a peptide containing the SLP-76 phosphorylation site)
-
ATP
-
Assay Buffer (containing appropriate salts, DTT, and cofactors like Mg²⁺)[12][13]
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
This compound (serial dilutions)
-
-
Procedure:
-
Add 5 µL of serially diluted this compound in assay buffer to the wells of a 384-well plate.
-
Add 5 µL of HPK1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP.
-
Incubate for 1-2 hours at room temperature.
-
Stop the reaction by adding 10 µL of a solution containing EDTA.
-
Add 10 µL of the detection solution containing the Europium-labeled antibody and SA-APC.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: HPK1 signaling pathway in T-cells.
Caption: Workflow for troubleshooting batch-to-batch variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
- 10. agilent.com [agilent.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Factors influencing the inhibition of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Validation & Comparative
Validating HPK1 Target Engagement of Hpk1-IN-26 in Peripheral Blood Mononuclear Cells (PBMCs): A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the target engagement of Hpk1-IN-26, a dual inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) and Germinal Center Kinase (GLK), in human Peripheral Blood Mononuclear Cells (PBMCs).[1] The methodologies and comparative data presented herein are based on established protocols for characterizing other known HPK1 inhibitors, offering a benchmark for evaluating the efficacy and potency of this compound.
Introduction to HPK1 and Its Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2][3] It functions as a crucial negative regulator of T-cell receptor (TCR) signaling.[3] Upon TCR activation, HPK1 phosphorylates the SLP-76 adaptor protein at Serine 376, leading to the degradation of SLP-76 and subsequent dampening of the T-cell response.[2][4] Pharmacological inhibition of HPK1 is a promising strategy in immuno-oncology, as it can enhance T-cell activation, proliferation, and cytokine production, thereby augmenting anti-tumor immunity.[2][3][4][5]
This compound has been identified as an inhibitor of HPK1 and GLK.[1] Validating its engagement with the HPK1 target in a cellular context, such as in PBMCs, is a critical step in its preclinical development. This guide outlines the key experiments to quantify the inhibitory effect of this compound on its direct target and downstream functional consequences, and compares its potential performance with other known HPK1 inhibitors.
Comparative Performance of HPK1 Inhibitors
To objectively assess the performance of this compound, its activity should be compared against other well-characterized HPK1 inhibitors. The following table summarizes reported potency data for several small molecule HPK1 inhibitors.
Table 1: Comparative Potency of Various HPK1 Inhibitors
| Compound Name | Biochemical IC50 (nM) | Cellular pSLP-76 IC50 (nM) | Cellular IL-2 EC50 (nM) | Selectivity Notes | Reference |
| This compound | Data not available | To be determined | To be determined | Also inhibits GLK. | [1] |
| Compound from EMD Serono | 0.2 | 3 | 1.5 | High LipE of 7.3. | [6] |
| Diaminopyrimidine Carboxamide 22 | 0.061 | 78 | 19 | Highly potent biochemically. | [4][7] |
| Compound 1 | 0.0465 | < 20 | Data not available | >100-fold selectivity against 260 other kinases. | [8] |
| Compound K | 2.6 | Data not available | Data not available | >50-fold selectivity against the MAP4K family. | [5][7] |
| Arcus Biosciences Lead Compound | 26 | Data not available | Data not available | >47-fold selectivity against other MAP4K members. | [9] |
| NDI-101150 | Data not available | Data not available | Data not available | In Phase I/II clinical trials. | [10] |
| CFI-402411 | Data not available | Data not available | Data not available | In Phase I/II clinical trials. | [10] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. pSLP-76: Phosphorylated SLP-76. IL-2: Interleukin-2. LipE: Lipophilic Efficiency.
Experimental Validation Workflow
The validation of this compound target engagement in PBMCs can be systematically approached through a series of experiments that measure both proximal target inhibition and downstream functional outcomes.
Caption: Experimental workflow for validating HPK1 target engagement in PBMCs.
HPK1 Signaling Pathway in T-Cells
Understanding the HPK1 signaling cascade is essential for interpreting experimental results. HPK1 acts as a brake on T-cell activation. Inhibition of HPK1 by this compound is expected to release this brake, leading to enhanced downstream signaling and T-cell effector functions.
Caption: Simplified HPK1 signaling pathway in T-cell activation.
Detailed Experimental Protocols
Proximal Target Engagement: pSLP-76 Western Blot
This assay directly measures the inhibition of HPK1's kinase activity by quantifying the phosphorylation of its substrate, SLP-76, at Serine 376.
a. PBMC Isolation and Culture:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
b. Compound Treatment and Stimulation:
-
Seed PBMCs at a density of 1-5 x 10^6 cells/well in a 24-well plate.
-
Pre-incubate the cells with varying concentrations of this compound for 1-2 hours at 37°C.
-
Stimulate the T-cells by adding anti-CD3/CD28 antibodies for a short duration (e.g., 5-15 minutes), as pSLP-76 signaling is often transient.
c. Protein Lysate Preparation:
-
After stimulation, immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA or Bradford protein assay.[11]
d. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pSLP-76 (Ser376) overnight at 4°C.
-
Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total SLP-76 and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
e. Data Analysis:
-
Normalize the pSLP-76 signal to the total SLP-76 signal.
-
Plot the normalized pSLP-76 levels against the concentration of this compound to determine the IC50 value.
Functional Outcome: IL-2 Secretion ELISA
This assay measures a key downstream consequence of T-cell activation, the production of the cytokine IL-2.
a. PBMC Isolation, Treatment, and Stimulation:
-
Follow the same procedure as for the Western blot (steps a and b), but with a longer stimulation period, typically 24-72 hours, to allow for cytokine accumulation.
b. Supernatant Collection:
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant for analysis. Samples can be stored at -80°C if not analyzed immediately.[12]
c. ELISA Protocol:
-
Use a commercially available Human IL-2 ELISA kit and follow the manufacturer's instructions.[12][13][14][15][16] A general procedure is as follows:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate for the specified time (e.g., 2.5 hours at room temperature or overnight at 4°C).[15]
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated anti-human IL-2 antibody and incubate (e.g., 1 hour at room temperature).[15]
-
Wash the wells and add streptavidin-HRP. Incubate (e.g., 45 minutes at room temperature).[15]
-
Wash the wells and add a TMB substrate solution. Incubate in the dark to allow color development (e.g., 30 minutes at room temperature).[15]
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
d. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of IL-2 in the samples based on the standard curve.
-
Plot the IL-2 concentration against the concentration of this compound to determine the EC50 value.
Logical Framework for Data Interpretation
The validation of this compound relies on establishing a clear cause-and-effect relationship between its interaction with HPK1 and the subsequent biological response.
Caption: Logical flow from HPK1 inhibition to enhanced T-cell activation.
By following this comprehensive guide, researchers can effectively validate the target engagement of this compound in PBMCs, benchmark its performance against other known inhibitors, and generate the robust data necessary for its continued development as a potential immunotherapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. wp.ryvu.com [wp.ryvu.com]
- 3. The development of small-molecule inhibitors targeting HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 7. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel selective HPK1 inhibitors for cancer treatment disclosed | BioWorld [bioworld.com]
- 10. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.aijr.org [journals.aijr.org]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. abcam.com [abcam.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. raybiotech.com [raybiotech.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Battle of Kinase Inhibitors: Hpk1-IN-26 vs. a Selective GLK Inhibitor
For researchers, scientists, and drug development professionals, the precise targeting of kinases is paramount. This guide provides a detailed side-by-side comparison of Hpk1-IN-26, a known dual inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) and Germinal Center Kinase-Like Kinase (GLK), against a selective GLK inhibitor, DMX-5804. This comparison aims to elucidate the differential biochemical and cellular effects of dual versus selective kinase inhibition within the MAP4K family.
This compound is recognized as an inhibitor of both HPK1 and GLK, two key kinases in immune signaling pathways.[1][2] In contrast, DMX-5804 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), also known as Hepatocyte Progenitor Kinase-Like/Germinal Center Kinase-Related Kinase (HGK), and exhibits significantly lower potency towards other kinases, including GLK (MAP4K3). This makes DMX-5804 a useful tool to study the effects of selective, albeit weak, GLK inhibition.
This guide will delve into the available experimental data for both compounds, presenting a clear comparison of their biochemical activity, cellular effects, and in vivo potential. Detailed experimental protocols for key assays are also provided to support the reproducibility of the presented data.
Biochemical Activity: A Tale of Dual vs. Selective Inhibition
The inhibitory activity of this compound and DMX-5804 against their respective targets and related kinases is a critical differentiator. While specific IC50 values for this compound are not publicly available, its characterization as a dual HPK1 and GLK inhibitor implies significant activity against both kinases.[1][2]
DMX-5804, on the other hand, has been extensively profiled, demonstrating high potency and selectivity for MAP4K4. Its activity against GLK is markedly lower, highlighting its utility as a selective tool compound.
| Inhibitor | Target Kinase | IC50 / pIC50 | Selectivity Notes |
| This compound | HPK1 | Data not publicly available | Described as a dual HPK1 and GLK inhibitor.[1][2] |
| GLK (MAP4K3) | Data not publicly available | ||
| DMX-5804 | MAP4K4 | IC50: 3 nM | Highly potent and selective for MAP4K4. |
| GLK (MAP4K3) | pIC50: 4.95 | Significantly less potent against GLK. | |
| Other Kinases | MINK1/MAP4K6 (pIC50: 8.18), TNIK/MAP4K7 (pIC50: 7.96) | Shows selectivity over other related kinases. |
Cellular Activity: Translating Biochemical Inhibition to Cellular Function
The functional consequences of HPK1 and GLK inhibition are often assessed in cellular assays that measure downstream signaling events and cytokine production. Inhibition of HPK1 is well-documented to enhance T-cell activation, leading to increased production of cytokines such as IL-2 and IFN-γ, and inhibition of the phosphorylation of SLP-76 at Serine 376 (pSLP76).
| Inhibitor | Cellular Assay | Key Findings |
| HPK1 Inhibitors (General) | pSLP76 Inhibition | Potent HPK1 inhibitors effectively reduce the phosphorylation of SLP-76 in Jurkat cells and primary human T-cells.[3] |
| Cytokine Production (IL-2, IFN-γ) | Inhibition of HPK1 enhances the production of IL-2 and IFN-γ in stimulated human Peripheral Blood Mononuclear Cells (PBMCs) and primary T-cells. | |
| DMX-5804 | Cardiomyocyte Survival | Enhances cardiomyocyte survival and reduces ischemia-reperfusion injury in mice. |
In Vivo Efficacy: From Bench to Preclinical Models
In vivo studies provide crucial insights into the therapeutic potential of kinase inhibitors. While specific in vivo data for this compound in an immunology or oncology setting is limited, studies with other potent HPK1 inhibitors have demonstrated significant anti-tumor effects, often in combination with checkpoint inhibitors. DMX-5804 has been evaluated in a murine model of cardiac ischemia-reperfusion injury, where it demonstrated protective effects.
| Inhibitor | Animal Model | Therapeutic Area | Key Findings |
| HPK1 Inhibitors (General) | Syngeneic tumor models (e.g., MC38, CT26) | Immuno-oncology | Demonstrate tumor growth inhibition, especially in combination with anti-PD-1 antibodies. |
| DMX-5804 | Mouse model of ischemia-reperfusion | Cardiology | Reduces infarct size and improves cardiomyocyte survival. |
Signaling Pathways and Experimental Workflow
To visualize the interplay of these kinases and the experimental approaches to their study, the following diagrams are provided.
References
In Vitro Validation of In Silico-Predicted HPK1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in silico-predicted Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors that have been validated through in vitro experimentation. The content is designed to offer a comprehensive overview of the performance of these compounds, supported by detailed experimental data and methodologies, to aid in the advancement of novel cancer immunotherapies.
Introduction to HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, as well as B-cell and dendritic cell activation.[2][3][4] By inhibiting HPK1, the anti-tumor immune response can be enhanced, making it a promising target for cancer immunotherapy.[3][5] The development of small molecule inhibitors against HPK1 is an active area of research, with in silico methods playing a crucial role in the initial identification of potential drug candidates.[6][7] This guide focuses on the subsequent in vitro validation of these computationally predicted inhibitors.
Comparative Analysis of In Silico-Predicted HPK1 Inhibitors
The following table summarizes the in vitro performance of various HPK1 inhibitors that were initially identified through in silico screening methodologies such as structure-based virtual screening (SBVS) and molecular docking.[2][8]
| Compound ID | Scaffold | In Silico Method | In Vitro Assay | IC50 (µM) | Reference |
| ISR-05 | 4H-Pyrido[1,2-a] thieno[2,3-d] pyrimidin-4-one | Structure-Based Virtual Screening (Glide Docking) | Kinase Inhibition Assay | 24.2 ± 5.07 | [2] |
| ISR-03 | Quinolin-2(1H)-one | Structure-Based Virtual Screening (Glide Docking) | Kinase Inhibition Assay | 43.9 ± 0.134 | [2] |
| M074-2865 | Not specified | Glide Docking-Based Virtual Screening | Kinase Inhibition Assay | 2.93 ± 0.09 | [8][9] |
| Compound 1 | Diaminopyrimidine Carboxamide | Not specified | TR-FRET | Not specified | [10] |
| Compound 1 | Diaminopyrimidine Carboxamide | IL-2 ELISA (hPBMCs) | EC50 = 0.226 | [10] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HPK1.
-
Principle: The assay measures the phosphorylation of a substrate by HPK1 in the presence of varying concentrations of the test inhibitor. The reduction in phosphorylation is proportional to the inhibitory activity of the compound.
-
Materials:
-
Recombinant human HPK1 enzyme
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., myelin basic protein or a synthetic peptide)
-
Test compounds
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare a serial dilution of the test compounds.
-
In a microplate, add the HPK1 enzyme, the substrate, and the assay buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced (which is inversely proportional to the kinase activity).
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
SLP-76 Phosphorylation Assay (Cell-Based)
This assay assesses the ability of an inhibitor to block the HPK1-mediated phosphorylation of its direct downstream target, SLP-76, in a cellular context.[1]
-
Principle: Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at Ser376, which leads to the attenuation of the signaling cascade.[1] This assay measures the level of phosphorylated SLP-76 (pSLP-76) in T-cells treated with an HPK1 inhibitor.
-
Materials:
-
Human T-cell line (e.g., Jurkat) or primary human peripheral blood mononuclear cells (PBMCs)
-
TCR activators (e.g., anti-CD3/CD28 antibodies)
-
Test compounds
-
Cell lysis buffer
-
Antibodies: Primary antibody against pSLP-76 (Ser376) and a secondary antibody conjugated to a fluorescent marker.
-
Flow cytometer or TR-FRET reader
-
-
Procedure:
-
Culture the T-cells and pre-incubate them with various concentrations of the test compound.
-
Stimulate the cells with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.
-
After a short incubation period, lyse the cells.
-
For flow cytometry: Fix and permeabilize the cells, then stain with the anti-pSLP-76 antibody followed by the fluorescently labeled secondary antibody. Analyze the cells using a flow cytometer to quantify the pSLP-76 levels.
-
For TR-FRET: Add the TR-FRET detection reagents (e.g., donor and acceptor-labeled antibodies) to the cell lysate and measure the time-resolved fluorescence resonance energy transfer signal.
-
Determine the concentration of the inhibitor that causes a 50% reduction in SLP-76 phosphorylation.
-
IL-2 Production Assay (Cell-Based)
This functional assay measures the downstream consequence of HPK1 inhibition on T-cell activation, which is an increase in the production of the cytokine Interleukin-2 (IL-2).[10]
-
Principle: Inhibition of HPK1 enhances TCR signaling, leading to increased T-cell activation and proliferation, which is accompanied by the secretion of cytokines such as IL-2. This assay quantifies the amount of IL-2 released into the cell culture supernatant.
-
Materials:
-
Human PBMCs
-
TCR activators (e.g., anti-CD3/CD28 antibodies)
-
Test compounds
-
Cell culture medium
-
IL-2 ELISA (Enzyme-Linked Immunosorbent Assay) kit
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Plate the PBMCs and treat them with a range of concentrations of the test compound.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
Incubate the cells for a specified period (e.g., 48-72 hours) to allow for cytokine production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the EC50 value, which is the concentration of the compound that elicits a 50% maximal increase in IL-2 production.
-
Visualizations
The following diagrams illustrate key concepts related to HPK1 inhibition and the drug discovery process.
Caption: HPK1 signaling pathway in T-cells.
Caption: Workflow from in silico prediction to in vitro validation.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. mdpi.com [mdpi.com]
- 3. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 10. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Alliance: A Comparative Guide to HPK1 Inhibitors in Combination with Checkpoint Blockade
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of immune cell activation, is emerging as a promising strategy to enhance cancer immunotherapy. This guide provides a comparative analysis of the synergistic effects observed when combining HPK1 inhibitors with immune checkpoint inhibitors (ICIs). While extensive data exists for several investigational HPK1 inhibitors, it is important to note that publicly available information on a specific compound designated "Hpk1-IN-26" could not be identified at the time of this publication. The following sections will therefore focus on representative, publicly disclosed HPK1 inhibitors to illustrate the therapeutic potential and mechanistic underpinnings of this combination approach.
Introduction to HPK1 Inhibition and Synergy with Checkpoint Inhibitors
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as an intracellular immune checkpoint by negatively regulating T-cell receptor (TCR) signaling, which dampens T-cell activation and anti-tumor immune responses.[2][3] The inhibition of HPK1 has been shown to restore and potentiate the function of T-cells, B-cells, and dendritic cells (DCs).[4][5]
Immune checkpoint inhibitors, such as anti-PD-1 and anti-PD-L1 antibodies, have revolutionized cancer treatment, but many patients do not respond or develop resistance.[6] The combination of HPK1 inhibitors with ICIs is a rational strategy to overcome these limitations. HPK1 inhibition can enhance T-cell functionality and cytokine secretion, priming the immune system to be more receptive to the effects of checkpoint blockade.[4][7] This synergy has the potential to turn non-responders into responders and deepen responses in patients with tumors that have low antigenicity.[6]
Comparative Preclinical and Clinical Data
The following tables summarize key quantitative data from preclinical and early clinical studies of various HPK1 inhibitors in combination with checkpoint inhibitors. This data highlights the enhanced anti-tumor efficacy of the combination therapy compared to monotherapy.
Table 1: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors with Checkpoint Inhibitors
| HPK1 Inhibitor | Cancer Model | Combination Therapy | Monotherapy (HPK1i) TGI | Monotherapy (ICI) TGI | Combination Therapy TGI | Citation(s) |
| Unnamed Inhibitor | CT26 Syngeneic Mouse Model | Inhibitor + anti-PD-1 | 42% | 36% | 95% | [8] |
| Compound K (CompK) | MC38 Syngeneic Mouse Model | CompK + anti-PD-1 | Not specified | Not specified | "Superb antitumor efficacy" | [7] |
| Unnamed Inhibitor | OT-1 T-cell transfer model with low-affinity antigen | Inhibitor + anti-PD-L1 | Not specified | Ineffective | Significantly suppressed tumor growth | [6] |
TGI: Tumor Growth Inhibition
Table 2: Early Clinical Trial Data for HPK1 Inhibitors with Checkpoint Inhibitors
| HPK1 Inhibitor | Trial Phase | Cancer Type | Combination Therapy | Objective Response Rate (ORR) - Combination | Objective Response Rate (ORR) - Monotherapy | Citation(s) |
| BGB-15025 | Phase 1 | Solid Tumors | BGB-15025 + Tislelizumab | 18.4% | 0% | [4] |
| NDI-101150 | Phase 1/2 | Advanced Solid Tumors (expansion in RCC) | NDI-101150 + Pembrolizumab | Ongoing | Single-agent activity observed | [4][9] |
| CFI-402411 | Phase 1/2 | Advanced Solid Malignancies | CFI-402411 + Pembrolizumab | Enrolling | Enrolling | [4] |
| GRC 54276 | Phase 1/2 | Advanced Solid Tumors and Lymphomas | Not specified | Enrolling | Enrolling | [4] |
RCC: Renal Cell Carcinoma
Mechanistic Insights and Signaling Pathways
The synergy between HPK1 inhibitors and checkpoint blockade is rooted in their complementary mechanisms of action on immune cells, particularly T-cells.
HPK1 Signaling Pathway in T-Cells
HPK1 acts as a brake on T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa).[3][10] This phosphorylation leads to the degradation of SLP-76, thereby attenuating downstream signaling pathways, such as the MAPK pathway, which are crucial for T-cell activation, proliferation, and cytokine production.[10] HPK1 inhibitors block this negative regulatory signal, leading to enhanced and sustained T-cell responses.
Caption: HPK1 signaling cascade and points of therapeutic intervention.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the synergy between HPK1 inhibitors and checkpoint inhibitors.
In Vivo Syngeneic Tumor Model Efficacy Study
A common method to evaluate the in vivo efficacy of combination immunotherapy involves using syngeneic mouse tumor models, where the tumor and the mouse are of the same genetic background, ensuring a competent immune system.
-
Cell Culture and Implantation: A murine cancer cell line (e.g., CT26 colon carcinoma or MC38 colorectal adenocarcinoma) is cultured under standard conditions.[8] A specific number of cells (e.g., 1x10^6) are then implanted subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Tumor Growth Monitoring and Grouping: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²). Mice are then randomized into treatment groups (e.g., n=8-10 per group):
-
Vehicle Control
-
HPK1 Inhibitor monotherapy
-
Checkpoint Inhibitor (e.g., anti-PD-1 antibody) monotherapy
-
HPK1 Inhibitor and Checkpoint Inhibitor combination therapy
-
-
Dosing and Administration: The HPK1 inhibitor is typically administered orally (p.o.) daily or twice daily.[8] The checkpoint inhibitor antibody is usually given intraperitoneally (i.p.) on a less frequent schedule (e.g., every 3-4 days).[8]
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition (TGI). The experiment is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry).
Caption: General workflow for in vivo assessment of combination therapy.
In Vitro T-Cell Activation and Cytokine Production Assay
This assay measures the direct effect of HPK1 inhibition on T-cell function.
-
Isolation of Immune Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. T-cells can be further purified from PBMCs using magnetic-activated cell sorting (MACS).
-
Cell Culture and Stimulation: T-cells are cultured in appropriate media and stimulated with anti-CD3 and anti-CD28 antibodies to mimic TCR activation.[11]
-
Treatment: Cells are treated with varying concentrations of the HPK1 inhibitor, a checkpoint inhibitor (e.g., pembrolizumab), or the combination, alongside a vehicle control.[11]
-
Analysis of Cytokine Production: After a set incubation period (e.g., 72 hours), the cell culture supernatant is collected. The concentration of key cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array assay.
-
Analysis of Activation Markers: T-cells can be stained with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyzed by flow cytometry to assess the level of T-cell activation.
Logical Relationship of Synergistic Effects
The combination of an HPK1 inhibitor and a checkpoint inhibitor creates a multi-pronged attack on tumor-induced immune suppression. The HPK1 inhibitor acts early in the T-cell activation cascade, essentially "taking the brakes off" the initial anti-tumor response. The checkpoint inhibitor works at a later stage, preventing the tumor from re-engaging a different set of brakes (PD-1/PD-L1) on these now-activated T-cells.
Caption: Synergistic enhancement of anti-tumor immunity.
Conclusion
The combination of HPK1 inhibitors with checkpoint blockade represents a highly promising therapeutic strategy in immuno-oncology. Preclinical and emerging clinical data for several compounds demonstrate a clear synergistic effect, leading to enhanced anti-tumor immunity and efficacy. By targeting a key intracellular negative regulator of immune cell function, HPK1 inhibitors can amplify the benefits of established checkpoint inhibitors. While specific data on "this compound" remains elusive in the public domain, the consistent and robust findings across a range of other HPK1 inhibitors provide a strong rationale for the continued development of this drug class for use in combination cancer immunotherapy. Future research will be critical to identify the optimal HPK1 inhibitor candidates, combination partners, and patient populations who will benefit most from this innovative approach.
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 4. onclive.com [onclive.com]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Tale of Two Immunomodulators: Hpk1-IN-26 versus Compound K in T-cell Regulation
A Comparative Analysis for Researchers and Drug Developers
In the intricate landscape of immunotherapy, the modulation of T-cell activity is a cornerstone of therapeutic innovation. While numerous strategies aim to enhance T-cell responses against cancer and infectious diseases, a nuanced understanding of compounds with opposing effects is equally critical for treating autoimmune disorders. This guide provides a comprehensive comparison of two compounds with divergent effects on T-cell function: Hpk1-IN-26, a potent activator of T-cells, and Compound K, a ginsenoside metabolite known for its immunosuppressive properties.
Introduction to T-cell Regulation and Key Molecular Targets
T-cell activation is a tightly controlled process initiated by the T-cell receptor (TCR) recognizing a specific antigen. This event triggers a cascade of intracellular signaling pathways, leading to T-cell proliferation, differentiation, and the execution of effector functions, such as cytokine production and cytotoxicity. Hematopoietic Progenitor Kinase 1 (HPK1) is a crucial negative regulator of this process.[1][2][3] Upon TCR engagement, HPK1 becomes activated and phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), leading to the attenuation of TCR signaling.[2][4] Inhibition of HPK1, therefore, represents a promising strategy to "release the brakes" on T-cells and enhance anti-tumor immunity.[1][2]
Conversely, certain therapeutic contexts, such as autoimmune diseases, necessitate the dampening of T-cell responses. Compound K, a major intestinal bacterial metabolite of ginsenosides from ginseng, has demonstrated immunomodulatory effects, including the suppression of T-cell activation and proliferation.[5][6][7] This positions Compound K as a potential therapeutic agent for inflammatory and autoimmune conditions.
This guide will delve into the mechanisms of action, present comparative data from in vitro T-cell assays, and provide detailed experimental protocols for evaluating compounds like this compound and Compound K.
Comparative Performance in T-cell Assays
The following tables summarize the quantitative data on the effects of this compound and Compound K on key T-cell functions. It is important to note that the data are collated from different studies and direct head-to-head comparisons should be interpreted with caution due to variations in experimental conditions.
Table 1: Effect on T-cell Activation and Cytokine Production
| Parameter | This compound (and similar Hpk1 inhibitors) | Compound K |
| Mechanism of Action | Inhibition of HPK1 kinase activity, leading to enhanced TCR signaling.[1][2][4] | Suppression of T-cell priming and activation, modulation of dendritic cell function.[5][6] |
| Effect on IL-2 Production | Increased production in activated human T-cells and Jurkat cells.[3][4][8] | Suppression of IL-2 production in activated T-cells.[7] |
| Effect on IFN-γ Production | Increased production in activated human T-cells, synergistic effect with anti-PD-1.[1][3][8] | Decreased IFN-γ levels in the joints of mice with collagen-induced arthritis.[6] |
| Effect on T-cell Activation Markers (e.g., CD25, CD69) | Increased expression in human CD4+ and CD8+ T-cells.[1][9] | Decreased percentage of activated T-cells (CD4+CD25+).[7] |
Table 2: Effect on T-cell Proliferation
| Parameter | This compound (and similar Hpk1 inhibitors) | Compound K |
| Effect on T-cell Proliferation | Enhanced proliferation of T-cells in response to stimulation. | Inhibition of T-cell proliferation.[6] |
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of action and the experimental approach to their evaluation, the following diagrams are provided.
Caption: Opposing effects of this compound and Compound K on T-cell signaling.
Caption: General workflow for in vitro T-cell functional assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of immunomodulatory compounds. Below are representative protocols for key T-cell assays.
T-Cell Activation and Proliferation Assay (CFSE-based)
Objective: To assess the effect of this compound and Compound K on T-cell proliferation following stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble).
-
Carboxyfluorescein succinimidyl ester (CFSE) dye.
-
This compound and Compound K stock solutions (dissolved in DMSO).
-
96-well flat-bottom culture plates.
-
Flow cytometer.
Protocol:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI medium. Wash the cells twice.
-
T-Cell Stimulation:
-
For plate-bound stimulation, coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL) overnight at 4°C. Wash the plate with sterile PBS before adding cells.
-
Add CFSE-labeled PBMCs (2 x 10^5 cells/well) to the coated plate.
-
Add soluble anti-CD28 antibody (1-2 µg/mL) to each well.
-
-
Compound Treatment: Add serial dilutions of this compound or Compound K to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).
-
Acquire data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
Cytokine Release Assay
Objective: To measure the production of key cytokines (e.g., IL-2, IFN-γ) by T-cells in response to stimulation and treatment with this compound or Compound K.
Materials:
-
PBMCs or isolated T-cells.
-
Complete RPMI-1640 medium.
-
Anti-CD3 and anti-CD28 antibodies.
-
This compound and Compound K.
-
96-well culture plates.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits or Cytometric Bead Array (CBA) kits for specific cytokines.
-
Plate reader or flow cytometer.
Protocol:
-
Cell Seeding and Stimulation:
-
Seed PBMCs or T-cells (2 x 10^5 cells/well) in a 96-well plate.
-
Stimulate the cells with anti-CD3/CD28 antibodies as described in the proliferation assay protocol.
-
-
Compound Treatment: Add serial dilutions of this compound or Compound K to the wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Quantification:
-
ELISA: Follow the manufacturer's instructions for the specific cytokine ELISA kit to measure the concentration of the cytokine of interest in the collected supernatants.
-
CBA: Follow the manufacturer's protocol for the CBA kit to simultaneously measure the concentrations of multiple cytokines using a flow cytometer.
-
Conclusion
This compound and Compound K exemplify the dual nature of T-cell immunomodulation. This compound, by inhibiting the negative regulator HPK1, robustly enhances T-cell activation, proliferation, and cytokine production, making it a compelling candidate for cancer immunotherapy. In stark contrast, Compound K exhibits immunosuppressive properties, inhibiting T-cell activation and proliferation, which suggests its potential utility in the management of autoimmune and inflammatory diseases. The provided data and experimental protocols offer a foundational framework for researchers and drug developers to further investigate and characterize these and other immunomodulatory agents in their quest for novel therapeutics. The careful and standardized application of these T-cell assays is paramount for elucidating the precise immunological effects of new chemical entities.
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. Ginsenoside metabolite compound K suppresses T-cell priming via modulation of dendritic cell trafficking and costimulatory signals, resulting in alleviation of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginsenoside compound K suppresses the abnormal activation of T lymphocytes in mice with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginsenoside metabolite compound k alleviates adjuvant-induced arthritis by suppressing T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. arcusbio.com [arcusbio.com]
Safety Operating Guide
Personal protective equipment for handling Hpk1-IN-26
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, storage, and disposal of Hpk1-IN-26, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) and Germinal Center Kinase-Like Kinase (GLK). Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of the compound for research applications.
Personal Protective Equipment (PPE) and Engineering Controls
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, researchers should handle this compound with the caution required for all chemicals of unknown toxicity. The following PPE and engineering controls are mandatory:
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Nitrile gloves (minimum 6 mm thickness) | Prevents skin contact. Double gloving is recommended when handling the pure compound or concentrated solutions. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization. | Prevents inhalation of dust or aerosols. |
| Engineering Controls | Chemical fume hood | Recommended for all procedures involving the handling of the solid compound or preparation of stock solutions to minimize inhalation exposure. |
Physicochemical and Storage Information
Proper storage is critical to maintain the stability and activity of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁N₅OS | [1] |
| Molecular Weight | 367.47 g/mol | [1] |
| Appearance | White to off-white solid | |
| CAS Number | 2229042-24-2 | [1] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. It is recommended to aliquot solutions to avoid repeated freeze-thaw cycles. | [1] |
Experimental Protocols: Stock Solution Preparation
This compound is soluble in DMSO.[2][1] The following protocol outlines the preparation of a stock solution.
Objective: To prepare a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath and/or heating block (optional)
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial of this compound to achieve a concentration of 100 mg/mL.
-
Dissolution: Vortex the solution to facilitate dissolution. If necessary, use an ultrasonic bath and/or warm the solution to 80°C to achieve complete dissolution.[2][1]
-
Aliquoting: Once the compound is fully dissolved, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][1]
Operational and Disposal Plans
Handling:
-
Always handle this compound within a chemical fume hood.
-
Avoid creating dust when handling the solid form.
-
Wash hands thoroughly after handling, even if gloves were worn.
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Clean: Wearing appropriate PPE, collect the contained spill material into a sealed container. Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous chemical waste.
Disposal:
-
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain or in regular trash.
HPK1 Signaling Pathway
HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[3] Inhibition of HPK1 can enhance T-cell activation and anti-tumor immunity. The following diagram illustrates a simplified overview of the HPK1 signaling pathway.
Caption: Simplified HPK1 signaling pathway in T-cells.
Experimental Workflow: Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
